Dibenzyl azelate
Description
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Structure
2D Structure
Properties
CAS No. |
1932-84-9 |
|---|---|
Molecular Formula |
C23H28O4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
dibenzyl nonanedioate |
InChI |
InChI=1S/C23H28O4/c24-22(26-18-20-12-6-4-7-13-20)16-10-2-1-3-11-17-23(25)27-19-21-14-8-5-9-15-21/h4-9,12-15H,1-3,10-11,16-19H2 |
InChI Key |
AEPUKSBIJZXFCI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)OCC2=CC=CC=C2 |
Other CAS No. |
1932-84-9 |
Origin of Product |
United States |
Foundational & Exploratory
Dibenzyl Azelate: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Dibenzyl azelate is a diester of azelaic acid and benzyl alcohol. It belongs to the class of organic compounds known as dicarboxylic acid esters. Its properties make it a subject of interest in various chemical and pharmaceutical applications, including its use as a plasticizer.[1][2] This document provides a detailed overview of the chemical properties and structure of this compound, along with relevant experimental methodologies.
Core Chemical and Physical Properties
This compound is chemically identified as dibenzyl nonanedioate.[3] The compound's key identifiers and computed properties are summarized in the table below, providing a foundational dataset for researchers.
| Property | Value | Source |
| Molecular Formula | C23H28O4 | PubChem[3] |
| Molecular Weight | 368.47 g/mol | PubChem[3] |
| Monoisotopic Mass | 368.19876 Da | PubChem |
| CAS Number | 1932-84-9 | PubChem[3] |
| IUPAC Name | dibenzyl nonanedioate | PubChem[3] |
| SMILES | C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)OCC2=CC=CC=C2 | PubChem[3] |
| InChI Key | AEPUKSBIJZXFCI-UHFFFAOYSA-N | PubChem[3] |
| Predicted XLogP3 | 5.2 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 14 | PubChem |
Structural Information
The molecular structure of this compound consists of a central nine-carbon dicarboxylic acid backbone (azelaic acid) esterified at both ends with benzyl alcohol. This structure imparts a significant degree of lipophilicity to the molecule.
Caption: 2D Chemical Structure of this compound.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the initial search, a general method can be inferred from standard esterification procedures and literature on related compounds.[5] The analysis of azelate esters is often performed using chromatographic techniques.[6]
Synthesis of this compound (General Protocol)
The synthesis of this compound can be achieved through the esterification of azelaic acid with benzyl alcohol. This reaction is typically catalyzed by an acid.
Materials:
-
Azelaic acid
-
Benzyl alcohol (in excess, can also act as a solvent)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Organic solvent (e.g., toluene, to facilitate water removal)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine azelaic acid, a molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reflux: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by flash chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure product.[7]
Analytical Characterization (GC-MS)
The identity and purity of the synthesized this compound can be determined by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the high boiling point of this compound, a high-temperature GC method is required.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 8890 GC with 7250 GC/Q-TOF).[8]
-
GC Column: A low-bleed capillary column suitable for high-temperature analysis (e.g., Agilent DB-5Q, 30 m, 0.25 mm, 0.25 µm).[8]
GC-MS Parameters (Illustrative):
-
Inlet: Splitless injection mode.[8]
-
Inlet Temperature Program: Start at 65 °C, then ramp to 280 °C.[8]
-
Oven Temperature Program: Start at 45 °C, hold for 2 minutes, then ramp at 12 °C/min to 325 °C and hold for 11 minutes.[8]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[8]
-
MS Transfer Line Temperature: 325 °C.[8]
-
MS Ion Source Temperature: 200-230 °C.[8]
-
Electron Energy: 70 eV.[8]
-
Mass Range: 50 to 1000 m/z.[8]
The resulting mass spectrum can be compared with spectral databases for confirmation of the this compound structure.
Logical Workflow: Synthesis and Purification
The following diagram illustrates a typical workflow for the laboratory-scale synthesis and subsequent purification of this compound.
Caption: General workflow for synthesis and purification.
Spectral Information
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong characteristic absorption band for the C=O ester stretch, typically around 1730 cm⁻¹.[5] It will also feature absorptions corresponding to C-O stretching, C-H stretching of the aliphatic chain, and the characteristic peaks of the aromatic benzyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show signals for the aromatic protons of the two benzyl groups (typically in the 7.3-7.4 ppm region), a singlet for the benzylic methylene protons (-CH₂-) adjacent to the ester oxygen (around 5.1 ppm), and multiplets for the methylene protons of the azelate backbone.
-
¹³C NMR: The carbon NMR spectrum will provide signals for the carbonyl carbon of the ester (around 173 ppm), the carbons of the aromatic rings, the benzylic carbon, and the distinct carbons of the aliphatic chain.[9][10]
-
This technical guide provides a consolidated resource for professionals working with or researching this compound, offering key data points and procedural outlines to support laboratory work and further development.
References
- 1. mdpi.com [mdpi.com]
- 2. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C23H28O4 | CID 74734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dibutyl azelate | C17H32O4 | CID 18016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. lcms.cz [lcms.cz]
- 9. ADIPIC ACID DIBENZYL ESTER(2451-84-5) 13C NMR spectrum [chemicalbook.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
synthesis pathways for dibenzyl azelate
An In-depth Technical Guide to the Synthesis of Dibenzyl Azelate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary , a significant compound in various industrial applications, including as a plasticizer and a potential component in drug delivery systems. This document details the core methodologies, presents quantitative data in a structured format, and includes visualizations of the synthesis pathways and experimental workflows.
Introduction
This compound is the dibenzyl ester of azelaic acid, a nine-carbon dicarboxylic acid. Its synthesis is of interest due to its properties that make it a valuable specialty chemical. The primary methods for its preparation involve the esterification of azelaic acid with benzyl alcohol. This guide will explore three main pathways: Fischer-Speier esterification, synthesis via azelaoyl chloride, and enzymatic synthesis.
Synthesis Pathways
There are three principal routes for the synthesis of this compound, each with distinct advantages and disadvantages in terms of reaction conditions, yield, and environmental impact.
Pathway 1: Fischer-Speier Esterification
This is a direct, acid-catalyzed esterification of azelaic acid with benzyl alcohol. The reaction is reversible and typically requires an acid catalyst and removal of water to drive the equilibrium towards the product.
Reaction Scheme:
Core Mechanism of Dibenzyl Azelate as a Plasticizer: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dibenzyl azelate, a diester of azelaic acid and benzyl alcohol, functions as an effective plasticizer, particularly for enhancing the low-temperature flexibility of rubber-like polymers such as isobutylene-isoprene copolymers (butyl rubber).[1][2][3][4] Like all plasticizers, its primary mechanism of action is the disruption of intermolecular forces between polymer chains, which increases the free volume and segmental mobility of the polymer, thereby lowering its glass transition temperature (Tg) and imparting greater flexibility.[5][6] This guide elucidates the theoretical and practical aspects of this mechanism, collates available quantitative data, outlines relevant experimental protocols, and provides visualizations to illustrate the core concepts. While specific in-depth studies on this compound are limited in publicly accessible literature, this guide synthesizes established principles of polymer science to frame its mechanism of action.
The General Mechanism of Plasticization
Plasticizers are additives that increase the plasticity or fluidity of a material. The core of their action in a polymer matrix can be explained by the lubricity, gel, and free volume theories .[6]
-
Lubricity Theory: This theory posits that the small plasticizer molecules act as lubricants for the large polymer chains, allowing them to slide past one another more easily.[6]
-
Gel Theory: This theory suggests that plasticizers disrupt the three-dimensional gel-like structure formed by loose intermolecular attractions between polymer chains, thus reducing the rigidity of the material.[6]
-
Free Volume Theory: This is the most widely accepted theory. Polymers have a certain amount of "free volume," which is the space between the polymer chains not occupied by the molecules themselves. The mobility of the polymer chains, and thus the flexibility of the material, is dependent on this free volume. Plasticizer molecules, being smaller than the polymer chains, insert themselves between the chains and increase the overall free volume. This increased volume provides more space for the polymer segments to move, lowering the energy required for conformational changes and, consequently, reducing the glass transition temperature (Tg).[5][6]
The effectiveness of a plasticizer is fundamentally dependent on its compatibility with the polymer. This compatibility is governed by the principle of "like dissolves like." A common way to predict this is by comparing the solubility parameters of the plasticizer and the polymer.
Inferred Mechanism of Action for this compound
While specific research detailing the molecular interactions of this compound is scarce, its mechanism can be inferred from its chemical structure and the nature of the polymers it plasticizes, such as butyl rubber (a copolymer of isobutylene and a small amount of isoprene).
-
Molecular Structure: this compound (C₂₃H₂₈O₄) is a relatively large molecule with a long, flexible aliphatic chain (from the azelaic acid) and two bulky aromatic benzyl groups at its ends.
-
Interaction with Butyl Rubber: Butyl rubber is a predominantly non-polar polymer. The long aliphatic chain of this compound is expected to have favorable van der Waals interactions with the polyisobutylene segments of the butyl rubber. The bulky benzyl groups at the ends of the this compound molecule likely play a significant steric role, efficiently pushing the polymer chains apart and creating substantial free volume. The ester groups introduce a degree of polarity, but the overall molecule is largely non-polar, contributing to its compatibility with non-polar elastomers.
The primary mechanism is therefore the physical insertion of this compound molecules between the butyl rubber chains. This separates the polymer chains, weakening the intermolecular van der Waals forces that hold them together. The increased spacing and the inherent flexibility of the azelate chain enhance the segmental mobility of the rubber, allowing it to remain flexible at lower temperatures.
Role of Solubility Parameters
The compatibility of a plasticizer and a polymer can be quantitatively estimated using Hansen Solubility Parameters (HSP), which divide the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7][8] For effective plasticization, the HSP values of the plasticizer and the polymer should be similar.
Quantitative Data
Publicly available quantitative data on the performance of this compound is limited. The most detailed information comes from a patent that compared its effects on a vulcanized isobutylene-isoprene copolymer with other plasticizers.[3]
Table 1: Comparative Performance of Plasticizers in Isobutylene-Isoprene Copolymer [3]
| Property | This compound | Diamyl Azelate | Tributyl Phosphate | Dibenzyl Sebacate |
| Formulation (parts by weight) | ||||
| Isobutylene-Isoprene Copolymer | 100 | 100 | 100 | 100 |
| Zinc Oxide | 5 | 5 | 5 | 5 |
| Stearic Acid | 3 | 3 | 3 | 3 |
| Plasticizer | 10 | 10 | 10 | 10 |
| Tetramethyl Thiuram Disulfide | 1 | 1 | 1 | 1 |
| Selenium Dimethyl Dithiocarbamate | 1.5 | 1.5 | 1.5 | 1.5 |
| Physical Properties (60 min cure at 287°F) | ||||
| Tensile Strength (psi) | 2,160 | 2,410 | 2,100 | 2,270 |
| Elongation at Break (%) | 730 | 730 | 840 | 840 |
| Modulus at 300% Elongation (psi) | 170 | 350 | 100 | 120 |
| Shore Hardness | 33 | 45 | 28 | 28 |
| Freeze Resistance (-20°F) | OK | OK | Failed | Slight Crease |
Data extracted from U.S. Patent 2,469,748. The "Freeze resistance-envelope test" was a qualitative assessment of flexibility at low temperatures.
Experimental Protocols
Standardized test methods from organizations like ASTM International are used to evaluate the performance of plasticized elastomers.
Tensile Properties (ASTM D412)
This test is used to determine the tensile strength, elongation at break, and modulus of plasticized rubber.[1][2][3][4][10]
-
Specimen Preparation: Dumbbell-shaped specimens are cut from cured sheets of the plasticized rubber compound.
-
Procedure: The specimen is mounted in the grips of a universal testing machine (tensile tester). The grips are separated at a constant rate (typically 500 ± 50 mm/min) until the specimen ruptures.[3][10]
-
Data Collected: The force required to stretch the specimen and the corresponding elongation are recorded throughout the test. From this data, tensile strength, modulus at a specific elongation, and ultimate elongation are calculated.
Hardness (ASTM D2240)
This method measures the indentation hardness of the material using a durometer.
-
Procedure: A specified indenter is forced into the material under a specified spring force. The depth of indentation is measured, which corresponds to the material's hardness on the Shore A or Shore D scale.
Low-Temperature Flexibility
Several methods are used to assess the performance of plasticizers at low temperatures.
-
Brittleness Temperature (ASTM D746): This test determines the temperature at which a plasticized material fractures upon impact under specified conditions.[11]
-
Gehman Test (ASTM D1053): This method measures the torsional stiffness of a sample as a function of temperature. The temperature at which the stiffness reaches a certain multiple of its room temperature value (e.g., T10) is a key parameter.[11]
-
Temperature Retraction (TR) Test (ASTM D1329): This test is particularly relevant for seals. A stretched sample is frozen, and the temperature at which it retracts to a certain percentage of its original length upon warming is determined (e.g., TR-10).[12]
Visualizations
Diagram of Plasticization Mechanism
References
- 1. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
- 2. infinitalab.com [infinitalab.com]
- 3. zwickroell.com [zwickroell.com]
- 4. How to perform ASTM D412 Tensile Test on Rubber & Elastomers [prestogroup.com]
- 5. Plasticizers for rubbers - Lubes em Foco [portallubes.com.br]
- 6. Dibutyl azelate | C17H32O4 | CID 18016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 9. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 10. horizontester.com [horizontester.com]
- 11. prepol.com [prepol.com]
- 12. nrc.gov [nrc.gov]
physical and chemical characteristics of dibenzyl azelate
An In-Depth Technical Guide to the Physical and Chemical Characteristics of Dibenzyl Azelate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core . It includes detailed data on its properties, experimental protocols for its synthesis and analysis, and insights into its potential applications, particularly in the context of drug development.
Core Chemical and Physical Properties
This compound, with the IUPAC name dibenzyl nonanedioate, is the dibenzyl ester of the C9 dicarboxylic acid, azelaic acid. While it serves as a valuable plasticizer and a potential prodrug for azelaic acid, experimentally determined physical constants such as melting and boiling points are not widely reported in publicly available literature. For comparative purposes, data for related short-chain dialkyl azelates are provided alongside the known properties of this compound.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | dibenzyl nonanedioate | [1] |
| CAS Number | 1932-84-9 | [1] |
| Molecular Formula | C₂₃H₂₈O₄ | [1][2] |
| Molecular Weight | 368.47 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)OCC2=CC=CC=C2 | [1] |
| InChI | InChI=1S/C23H28O4/c24-22(26-18-20-12-6-4-7-13-20)16-10-2-1-3-11-17-23(25)27-19-21-14-8-5-9-15-21/h4-9,12-15H,1-3,10-11,16-19H2 | [1] |
| InChIKey | AEPUKSBIJZXFCI-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 5.2 | [1] |
Table 2: Physical Properties of Related Azelate Esters (for comparison)
| Property | Diethyl Azelate | Dibutyl Azelate | Reference |
| Appearance | Colorless to light yellow liquid | Liquid | [3][4] |
| Melting Point | -16 to -15.8 °C | N/A | |
| Boiling Point | 172 °C at 18 mmHg | 336 °C | [4] |
| Density | 0.973 g/mL at 25 °C | N/A | |
| Solubility | Soluble in ether, alcohol; insoluble in water | Insoluble in water | [3][4] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for research and development. The following protocols are based on established esterification and analytical techniques for azelaic acid and its esters.
Synthesis of this compound via Fischer Esterification
This protocol describes a standard acid-catalyzed esterification.
Materials:
-
Azelaic acid (1.0 eq)
-
Benzyl alcohol (≥ 2.2 eq)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq) or p-toluenesulfonic acid
-
Toluene (as solvent and for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: A mixture of azelaic acid, benzyl alcohol, and a catalytic amount of sulfuric acid in toluene is prepared in a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser.
-
Esterification: The reaction mixture is heated to reflux. Water produced during the reaction is removed azeotropically and collected in the Dean-Stark trap. The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
References
Dibenzyl Azelate: A Comprehensive Technical Guide
This technical guide provides an in-depth overview of dibenzyl azelate, focusing on its fundamental molecular properties, potential synthesis methodologies, and analytical approaches. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who are interested in the application and characterization of this molecule.
Core Molecular Data
This compound is the dibenzyl ester of azelaic acid. Its key molecular identifiers and properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₃H₂₈O₄[1][2][3] |
| Molecular Weight | 368.5 g/mol [1] |
| IUPAC Name | dibenzyl nonanedioate[2] |
| SMILES | C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)OCC2=CC=CC=C2[2][3] |
| InChI Key | AEPUKSBIJZXFCI-UHFFFAOYSA-N[2] |
Synthesis Protocol: Fischer-Speier Esterification
While specific, detailed experimental protocols for the direct synthesis of this compound are not extensively documented in readily available literature, a standard approach would be the Fischer-Speier esterification of azelaic acid with benzyl alcohol. This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.
Proposed Experimental Methodology
Materials:
-
Azelaic acid
-
Benzyl alcohol (2 molar equivalents)
-
Concentrated sulfuric acid (catalytic amount)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine azelaic acid, benzyl alcohol (2 equivalents), and toluene.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.
-
Work-up: Once the reaction is complete (no more water is collected), cool the mixture to room temperature.
-
Extraction and Neutralization: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be further purified by techniques such as column chromatography or recrystallization to yield the final product.
Analytical Characterization
The successful synthesis and purity of this compound can be confirmed using various analytical techniques. While specific methods for this compound are not detailed, a general approach based on the analysis of similar compounds can be employed. For instance, methods used for analyzing azelaic acid in cosmetic products often involve derivatization followed by gas chromatography-mass spectrometry (GC-MS).[4]
Proposed Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and identify fragmentation patterns of the synthesized ester.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment of the final product. A suitable method would need to be developed, likely using a reverse-phase column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of both the azelate and benzyl moieties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.
Visualizing the Synthesis Pathway
The synthesis of this compound via Fischer-Speier esterification can be represented as a chemical reaction pathway.
Caption: Fischer-Speier esterification of azelaic acid and benzyl alcohol.
References
An In-depth Technical Guide to the Thermal Degradation Analysis of Dibenzyl Azelate
For Researchers, Scientists, and Drug Development Professionals
Dibenzyl azelate is an ester of azelaic acid and benzyl alcohol, finding applications as a plasticizer.[1] Understanding its thermal stability is crucial for its use in various formulations, particularly in applications where it might be subjected to elevated temperatures during manufacturing, storage, or use.
Core Analytical Techniques
The thermal degradation of this compound can be thoroughly investigated using a combination of thermoanalytical techniques. The primary methods employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] It is used to determine the thermal stability and decomposition profile of a material.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[2] It is used to detect thermal transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy changes associated with these processes.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the degradation products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
Experimental Protocols
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., aluminum or platinum).
-
Atmosphere: High-purity nitrogen or air, with a constant flow rate (e.g., 50 mL/min).
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 600 °C at a constant heating rate (e.g., 10 °C/min).[3]
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Atmosphere: High-purity nitrogen, with a constant flow rate (e.g., 50 mL/min).
-
Temperature Program:
-
Equilibrate at a temperature below the expected melting point (e.g., 0 °C).
-
Ramp up to a temperature above the expected decomposition temperature (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).
-
Cool down to the initial temperature at the same rate.
-
Perform a second heating cycle under the same conditions to observe any changes in the thermal behavior after the initial heating.
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (Tm) and the enthalpy of fusion (ΔHf) from the endothermic peak.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
-
Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.
-
Sample Preparation: Place a small amount (e.g., 0.1-0.5 mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: A temperature above the decomposition onset observed in TGA (e.g., 400 °C, 500 °C, or 600 °C) to ensure complete fragmentation.
-
Pyrolysis Time: Typically a few seconds (e.g., 10-20 seconds).
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A suitable temperature program to separate the pyrolysis products, for example, starting at 50 °C and ramping up to 300 °C.
-
MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of, for example, m/z 35-550.
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra with a standard mass spectral library (e.g., NIST).
Data Presentation
The quantitative data obtained from the thermal analysis of this compound should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: TGA and DSC Data for this compound (Illustrative)
| Parameter | Value (Illustrative) | Unit | Description |
| Melting Point (Tm) | 85 - 95 | °C | Temperature at which the substance transitions from solid to liquid. |
| Enthalpy of Fusion (ΔHf) | 120 - 140 | J/g | Heat absorbed during melting. |
| Onset Decomposition (Tonset) | 280 - 300 | °C | Temperature at which significant mass loss begins. |
| Tmax (DTG peak) | 320 - 340 | °C | Temperature of the maximum rate of mass loss. |
| Residue at 600 °C | < 1 | % | Remaining mass after heating to 600 °C. |
Table 2: Potential Pyrolysis Products of this compound Identified by Py-GC-MS (Hypothetical)
| Retention Time (min) | Identified Compound | Molecular Formula | Key Mass Fragments (m/z) |
| (Illustrative) | Toluene | C7H8 | 91, 92 |
| (Illustrative) | Benzyl alcohol | C7H8O | 108, 107, 79, 77 |
| (Illustrative) | Benzaldehyde | C7H6O | 106, 105, 77 |
| (Illustrative) | Azelaic acid | C9H16O4 | 188, 170, 152 |
| (Illustrative) | Dibenzyl ether | C14H14O | 198, 107, 91, 77 |
| (Illustrative) | Various short-chain hydrocarbons | - | - |
Visualizations
Experimental Workflow
The logical flow of the thermal analysis process can be visualized as follows:
Caption: Workflow for the thermal analysis of this compound.
Hypothetical Thermal Degradation Pathway
Based on the principles of ester pyrolysis, the thermal degradation of this compound likely proceeds through homolytic cleavage of the ester bonds. The C-O bond between the carbonyl group and the benzylic oxygen is a probable point of initial scission, as is the bond between the benzylic carbon and the oxygen.
Caption: Hypothetical degradation pathway of this compound.
Interpretation and Conclusion
The collective data from TGA, DSC, and Py-GC-MS will provide a comprehensive understanding of the thermal behavior of this compound. The TGA data will define the upper-temperature limit for its application. DSC will characterize its physical transitions, which is important for formulation and processing. Py-GC-MS will elucidate the chemical changes occurring during degradation, offering insights into the degradation mechanism and the nature of any potential volatile by-products. This integrated approach is essential for ensuring the safe and effective use of this compound in research, drug development, and other industrial applications.
References
Spectroscopic Data Interpretation of Dibenzyl Azelate: A Technical Guide
This guide provides a detailed analysis of the spectroscopic data for dibenzyl azelate, a diester commonly used as a plasticizer and in various chemical syntheses. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its characterization, purity assessment, and structural elucidation. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.
Molecular Structure
This compound, with the molecular formula C23H28O4, is the dibenzyl ester of nonanedioic acid (azelaic acid).[1][2] Its structure consists of a central nine-carbon aliphatic chain linked at both ends to carboxyl groups, which are in turn esterified with benzyl alcohol.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | m | 10H | Aromatic protons (C₆H₅) |
| 5.11 | s | 4H | Benzylic protons (O-CH₂-Ph) |
| 2.28 | t | 4H | α-protons (-CH₂-COO) |
| 1.62 | quintet | 4H | β-protons (-CH₂-CH₂-COO) |
| 1.30 | m | 6H | γ, δ, γ'-protons |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~173.3 | Carbonyl carbon (C=O) |
| ~136.0 | Aromatic quaternary carbon (C1' and C1'') |
| ~128.5 | Aromatic CH (C2', C6', C2'', C6'') |
| ~128.2 | Aromatic CH (C4' and C4'') |
| ~128.0 | Aromatic CH (C3', C5', C3'', C5'') |
| ~66.1 | Benzylic carbon (O-CH₂-Ph) |
| ~34.0 | α-carbon (-CH₂-COO) |
| ~29.0 | γ/δ-carbons |
| ~24.8 | β-carbon (-CH₂-CH₂-COO) |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary slightly in experimental data.[3][4][5]
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Strong | Aliphatic C-H stretch |
| 1750-1735 | Strong | C=O (ester) stretch[3] |
| 1600, 1500 | Medium-Weak | C=C aromatic ring stretch |
| 1300-1000 | Strong | C-O stretch[3][6] |
| 750-690 | Strong | Aromatic C-H bend (monosubstituted) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 368.19 | [M]⁺ | Molecular ion |
| 369.20 | [M+H]⁺ | Protonated molecule[2] |
| 391.19 | [M+Na]⁺ | Sodium adduct[2] |
| 277.15 | [M - C₇H₇]⁺ | Loss of a benzyl radical |
| 181.05 | [C₇H₇O₂]⁺ | Benzyloxycarbonyl cation |
| 108.05 | [C₇H₈O]⁺ | Tropylium ion rearrangement from benzyl alcohol fragment |
| 91.05 | [C₇H₇]⁺ | Tropylium ion (base peak) |
Note: The molecular weight of this compound is 368.46 g/mol .[]
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[8]
-
¹H NMR Acquisition :
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[9]
-
-
¹³C NMR Acquisition :
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary to obtain a good spectrum for all carbons, especially quaternary carbons.
-
-
Processing : Process the acquired free induction decay (FID) with an appropriate line broadening factor and perform phase and baseline corrections. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.
IR Spectroscopy
-
Sample Preparation (Thin Solid Film) :
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition :
-
Obtain a background spectrum of the clean salt plate.
-
Place the sample-coated salt plate in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry
-
Sample Preparation :
-
Instrumentation : Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Acquisition :
-
Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).
-
Acquire data in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.
-
Set the mass range to scan from m/z 50 to 500 or higher to ensure the detection of the molecular ion and expected fragments.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Key Mass Spectral Fragmentation Pathways
This diagram outlines the primary fragmentation patterns expected for this compound in mass spectrometry.
References
- 1. This compound | C23H28O4 | CID 74734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C23H28O4) [pubchemlite.lcsb.uni.lu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. community.wvu.edu [community.wvu.edu]
- 8. rsc.org [rsc.org]
- 9. emory.edu [emory.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Potential Biodegradation Pathways of Dibenzyl Azelate
This technical guide provides a comprehensive overview of the potential biodegradation pathways of this compound, a diester compound. While direct studies on the microbial degradation of this compound are not extensively documented in publicly available literature, its metabolic fate can be predicted based on the well-established biodegradation pathways of its constituent molecules: azelaic acid and benzyl alcohol. The initial step in the biodegradation of this compound is likely the enzymatic hydrolysis of its ester bonds, followed by the separate degradation of the resulting products.
Initial Hydrolysis of this compound
The biodegradation of this compound is expected to commence with the cleavage of its two ester linkages. This hydrolysis reaction would be catalyzed by non-specific esterases or lipases, which are ubiquitous in various microorganisms. This enzymatic action releases one molecule of azelaic acid and two molecules of benzyl alcohol. The rapid hydrolysis of azelates to azelaic acid has been noted in the context of their topical application and safety.[1]
Diagram of the Initial Hydrolysis of this compound
Caption: Initial enzymatic hydrolysis of this compound.
Biodegradation Pathway of Benzyl Alcohol
Once liberated, benzyl alcohol is a readily biodegradable aromatic compound under both aerobic and anaerobic conditions. Microorganisms from various genera, including Pseudomonas, Gordonia, and Aromatoleum, are known to metabolize benzyl alcohol.[2][3][4]
2.1. Aerobic Degradation of Benzyl Alcohol
Under aerobic conditions, the degradation of benzyl alcohol typically proceeds through a series of oxidation steps to form catechol, which is a central intermediate in the degradation of many aromatic compounds.[2][3][5] The catechol then undergoes ring cleavage, either through an ortho- or meta-cleavage pathway, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle.
The key steps are:
-
Oxidation to Benzaldehyde: Benzyl alcohol is first oxidized to benzaldehyde by an alcohol dehydrogenase.[3][5]
-
Oxidation to Benzoic Acid: Benzaldehyde is further oxidized to benzoic acid by an aldehyde dehydrogenase.[3][5]
-
Hydroxylation to Catechol: Benzoic acid is then converted to catechol.
-
Ring Cleavage: The aromatic ring of catechol is cleaved by dioxygenase enzymes.
-
Funneling into the TCA Cycle: The resulting aliphatic acids are further metabolized to intermediates of the TCA cycle, such as succinyl-CoA and acetyl-CoA.
Diagram of the Aerobic Biodegradation Pathway of Benzyl Alcohol
Caption: Aerobic degradation pathway of benzyl alcohol.
2.2. Anaerobic Degradation of Benzyl Alcohol
In the absence of oxygen, certain bacteria, such as Aromatoleum aromaticum, can degrade benzyl alcohol.[4] The anaerobic pathway also involves initial oxidation to benzoic acid, which is then activated to benzoyl-CoA. The aromatic ring of benzoyl-CoA is then reduced and subsequently cleaved.
The key steps are:
-
Oxidation to Benzaldehyde and Benzoic Acid: Similar to the aerobic pathway, benzyl alcohol is oxidized to benzaldehyde and then to benzoic acid.[4]
-
Formation of Benzoyl-CoA: Benzoic acid is activated to benzoyl-CoA by benzoate-CoA ligase.[4]
-
Ring Reduction and Cleavage: The benzoyl-CoA undergoes dearomatization via ring reduction, followed by hydrolytic ring cleavage and subsequent β-oxidation to simpler molecules that can enter central metabolism.
Diagram of the Anaerobic Biodegradation Pathway of Benzyl Alcohol
Caption: Anaerobic degradation pathway of benzyl alcohol.
Biodegradation Pathway of Azelaic Acid
Azelaic acid is a naturally occurring nine-carbon dicarboxylic acid. It is known to be metabolized by microorganisms, including the yeast Malassezia furfur.[6] As a dicarboxylic acid, its metabolism is expected to proceed via β-oxidation, a common pathway for the degradation of fatty acids. Azelaic acid is metabolized by β-oxidation, ultimately forming malonyl-CoA or acetyl-CoA.[7]
The proposed steps for the degradation of azelaic acid are:
-
Activation to Acyl-CoA: Azelaic acid is activated to its corresponding acyl-CoA derivative.
-
β-Oxidation: The acyl-CoA derivative undergoes successive rounds of β-oxidation, shortening the carbon chain by two carbons in each cycle and producing acetyl-CoA. Given that azelaic acid has an odd number of carbon atoms between the carboxyl groups, the final product of β-oxidation would likely be propionyl-CoA, which can then be converted to succinyl-CoA and enter the TCA cycle.
Diagram of the Biodegradation Pathway of Azelaic Acid
Caption: Proposed β-oxidation pathway for azelaic acid.
Quantitative Data
| Compound/Polymer | Microorganism/Enzyme | Observation | Reference |
| Poly(ethylene azelate) | Rhizopus delemar and Pseudomonas cepacia lipases | Faster degradation compared to poly-ε-caprolactone. | [10] |
| Benzyl Alcohol | Gordonia sp. strain MTCC 4818 | Utilized as a sole carbon source. | [2] |
| Benzyl Alcohol | Pseudomonas putida CSV86 | Utilized as a growth substrate. | [3][5] |
| Azelaic Acid containing Copolymers | Rhizopus oryzae lipase | Enzymatic degradation observed via weight loss. | [9] |
Experimental Protocols
Detailed experimental protocols for assessing the biodegradation of this compound can be adapted from established methods for studying the environmental fate of esters and aromatic compounds.[8][11]
5.1. Microbial Degradation Studies
-
Enrichment and Isolation of Degrading Microorganisms:
-
Collect environmental samples (e.g., soil, water, sediment) from potentially contaminated sites.
-
Use a mineral salts medium with this compound as the sole carbon source to enrich for microorganisms capable of its degradation.
-
Isolate individual microbial strains by plating on solid media containing this compound.
-
Identify potent degrading strains through morphological, biochemical, and molecular (e.g., 16S rRNA gene sequencing) methods.
-
-
Biodegradation Assays:
-
Inoculate a defined mineral salts medium containing a known concentration of this compound with the isolated microbial strain(s).
-
Incubate under controlled conditions (temperature, pH, aeration).
-
Monitor the disappearance of this compound and the appearance of intermediates (benzyl alcohol, azelaic acid, benzoic acid, etc.) over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Measure microbial growth (e.g., optical density, protein content) to correlate it with substrate degradation.
-
5.2. Enzymatic Hydrolysis Assays
-
Enzyme Source: Utilize commercially available lipases and esterases or crude enzyme extracts from the isolated degrading microorganisms.
-
Assay Conditions:
-
Prepare a buffered solution (e.g., phosphate buffer) containing this compound.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate at the optimal temperature and pH for the enzyme.
-
Monitor the formation of benzyl alcohol and/or azelaic acid over time using HPLC or a suitable spectrophotometric method.
-
Determine enzyme kinetics (Km, Vmax) by varying the substrate concentration.
-
Workflow for Investigating this compound Biodegradation
Caption: Experimental workflow for biodegradation studies.
Conclusion
The biodegradation of this compound is likely to be a multi-step process initiated by enzymatic hydrolysis to yield benzyl alcohol and azelaic acid. These intermediates are then channeled into well-established aerobic and anaerobic degradation pathways. Benzyl alcohol is degraded via catechol to intermediates of the TCA cycle, while azelaic acid is likely metabolized through β-oxidation. While specific data for this compound is sparse, the known metabolic fates of its components provide a robust framework for predicting its environmental persistence and for designing effective bioremediation strategies. Further research employing the experimental protocols outlined above would be invaluable for confirming these putative pathways and for quantifying the rates of degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The multiple uses of azelaic acid in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review of Environmental Fate and Effects of Selected Phthalate Esters, Danish Environmental Protection Agency [www2.mst.dk]
- 9. mdpi.com [mdpi.com]
- 10. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying the contribution of photodegradation to the fate of florpyrauxifen-benzyl, an emerging aquatic herbicide, in freshwater environments - American Chemical Society [acs.digitellinc.com]
Preliminary Toxicology of Dibenzyl Azelate: An In-depth Technical Guide
Disclaimer: Direct toxicological studies on dibenzyl azelate are not publicly available. This guide provides a preliminary toxicological assessment based on the known profiles of its constituent molecules: azelaic acid and benzyl alcohol. This compound is a diester formed from azelaic acid and two molecules of benzyl alcohol. It is anticipated that in a biological system, this compound would be metabolized (hydrolyzed) into these two components. Therefore, an understanding of their individual toxicities is essential for a preliminary safety evaluation.
Toxicological Profile of Azelaic Acid
Azelaic acid is a naturally occurring saturated dicarboxylic acid found in grains like wheat, rye, and barley.[1][2] It is utilized in topical dermatological preparations for conditions such as acne and rosacea.[1][3]
Azelaic acid exhibits very low acute toxicity in animal studies.[4]
Table 1: Acute Toxicity of Azelaic Acid
| Species | Route of Administration | LD50 (Median Lethal Dose) | Reference |
| Rat | Oral | > 5,000 mg/kg | [5] |
| Rat | Oral | > 4,000 mg/kg | [6] |
| Rat | Oral | > 2,000 mg/kg | [7] |
| Mouse (male) | Oral | 3,750 mg/kg (minimum lethal dose) | [4] |
| Mouse (female) | Oral | 5,000 mg/kg (minimum lethal dose) | [4] |
| Rabbit | Dermal | > 2,000 mg/kg | [8] |
Repeated dose studies indicate a low potential for systemic toxicity.
Table 2: Sub-chronic Toxicity of Azelaic Acid
| Species | Route | Duration | NOAEL (No-Observed-Adverse-Effect Level) | Observations | Reference |
| Rat | Dermal | 6 months | 300 mg/kg bw/day | No treatment-related effects observed. | [4] |
| Dog | Dermal (20% cream) | 26 weeks | 300 mg/kg bw/day | Slight irritation at the application site. No systemic effects. | [4] |
| Minipig | Dermal (15% emulsion) | 13 weeks | 450 mg/kg bw/day | No treatment-related effects observed. | [4] |
Azelaic acid is not considered to be genotoxic based on a battery of in vitro and in vivo assays.[4][9]
Table 3: Genotoxicity of Azelaic Acid
| Assay | System | Concentration/Dose | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium | Up to 10 mg/plate | Negative | [4] |
| In vitro HGRPT Assay | Mammalian cells | Not specified | Negative | [4] |
| In vitro Human Lymphocyte Test | Human lymphocytes | Not specified | Negative | [4] |
| In vivo Dominant Lethal Assay | Male mice | Up to 2,000 mg/kg bw (oral) | Negative | [4] |
Available data suggests that azelaic acid is not carcinogenic.[4] A 2-year dermal carcinogenicity study in mice with an azelaic acid pre-foam emulsion showed no treatment-related tumors at concentrations up to 30%.[4]
Embryotoxicity was noted in some animal studies, but only at doses that also caused maternal toxicity.[4][9] No teratogenic effects were observed.[9] In a study where female rats and rabbits were given diets containing 140 or 200 mg/kg/day of azelaic acid, respectively, through gestation day 19, no reproductive or developmental effects were observed.[1]
Toxicological Profile of Benzyl Alcohol
Benzyl alcohol is an aromatic alcohol used as a solvent, preservative, and fragrance ingredient in a variety of products.[10][11]
Benzyl alcohol has low acute toxicity.[11]
Table 4: Acute Toxicity of Benzyl Alcohol
| Species | Route of Administration | LD50 (Median Lethal Dose) | Reference |
| Rat | Oral | 1,250 mg/kg | [11] |
| Rat | Oral | 1.2 g/kg | [11] |
Benzyl alcohol can be a skin and eye irritant, particularly at higher concentrations.[10]
-
Skin Irritation: At concentrations of 3% or higher, benzyl alcohol has been found to be a skin irritant.[10] Repeated exposure can lead to contact dermatitis, characterized by redness, swelling, and blistering.[10][12]
-
Eye Irritation: It is considered an eye irritant, and in its pure form, can cause corneal necrosis.[10]
-
Inhalation: Inhalation of high concentrations of benzyl alcohol vapor may cause irritation of the upper respiratory tract, headache, nausea, and vomiting.[13] In rare cases, inhalation exposure has led to altered mental status and metabolic acidosis.[14]
-
Systemic Effects: Very high concentrations can lead to toxic effects including respiratory failure, vasodilation, hypotension, convulsions, and paralysis.[11]
-
Neonatal Toxicity: Benzyl alcohol is known to be toxic to neonates and is associated with "gasping syndrome," a potentially fatal condition.[11][15]
Experimental Protocols
-
Objective: To assess the mutagenic potential of azelaic acid.
-
Test System: Salmonella typhimurium strains TA 1535, TA 1537, TA 98, and TA 100.
-
Methodology: The assay was conducted with and without a metabolic activation system (S9 mix). Azelaic acid was tested at concentrations up to 10 mg/plate using the direct plate incorporation method. Following treatment, the number of revertant colonies was counted and compared to control plates.
-
Reference: [4]
-
Objective: To evaluate the potential for azelaic acid to cause chromosomal abnormalities in germ cells.
-
Test System: Male mice.
-
Methodology: A single oral gavage dose of azelaic acid (0, 500, 1000, and 2000 mg/kg bw) was administered to male mice. Following administration, each male was mated with untreated female mice for a period of 4 days. The females were replaced 11 times for a total breeding period of 48 days. The fertility index, total implants, and the number of live and dead implants were recorded.
-
Reference: [4]
Mandatory Visualizations
References
- 1. Azelaic Acid | C9H16O4 | CID 2266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azelaic Acid: Evidence-based Update on Mechanism of Action and Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. download.basf.com [download.basf.com]
- 8. azelaic.com [azelaic.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. medlabgear.com [medlabgear.com]
- 11. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. BENZYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. Toxic benzyl alcohol inhalation: Altered mental status with metabolic acidosis and hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What are the side effects of Benzyl Alcohol? [synapse.patsnap.com]
dibenzyl azelate CAS registry number and chemical identifiers
An In-depth Technical Guide to Dibenzyl Azelate: Chemical Identifiers
This guide provides a focused overview of the key chemical identifiers for this compound, a compound of interest to researchers, scientists, and professionals in drug development.
Chemical Identity of this compound
This compound is a diester of azelaic acid and benzyl alcohol. Understanding its various chemical identifiers is crucial for accurate documentation, database searching, and regulatory submissions.
Tabulated Chemical Identifiers
The following table summarizes the primary chemical identifiers for this compound, providing a clear and concise reference.
| Identifier Type | Value | Reference |
| CAS Registry Number | 1932-84-9 | [][2] |
| IUPAC Name | dibenzyl nonanedioate | [][2] |
| Molecular Formula | C23H28O4 | [][2][3] |
| Molecular Weight | 368.466 g/mol | [] |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)OCC2=CC=CC=C2 | [][2][3] |
| InChI | InChI=1S/C23H28O4/c24-22(26-18-20-12-6-4-7-13-20)16-10-2-1-3-11-17-23(25)27-19-21-14-8-5-9-15-21/h4-9,12-15H,1-3,10-11,16-19H2 | [][3] |
| InChIKey | AEPUKSBIJZXFCI-UHFFFAOYSA-N | [][2][3] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound typically involve the esterification of azelaic acid with benzyl alcohol. A general procedure would be:
-
Reaction Setup: Azelaic acid and a molar excess of benzyl alcohol are combined in a round-bottom flask with a suitable solvent (e.g., toluene) and a strong acid catalyst (e.g., p-toluenesulfonic acid).
-
Water Removal: The flask is equipped with a Dean-Stark apparatus to azeotropically remove the water formed during the esterification, driving the reaction to completion.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled and washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Visualization of Chemical Identifier Relationships
The following diagram illustrates the hierarchical relationship between the different chemical identifiers for this compound.
Caption: Hierarchical relationship of this compound's chemical identifiers.
References
A Comprehensive Literature Review on Dibenzyl Azelate Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current research on dibenzyl azelate. Due to a notable lack of extensive research specifically focused on this compound, this review synthesizes the available information and supplements it with data from closely related azelaic acid esters to provide a foundational understanding for future research. The primary application identified for this compound is as a plasticizer.[1][2]
Core Concepts
This compound is the dibenzyl ester of azelaic acid, a nine-carbon dicarboxylic acid. Its chemical structure consists of a central nine-carbon aliphatic chain capped at both ends by carboxyl groups, which are esterified with benzyl alcohol.
Chemical Structure:
-
Molecular Formula: C₂₃H₂₈O₄
-
Molecular Weight: 368.47 g/mol
-
IUPAC Name: Dibenzyl nonanedioate
-
CAS Number: 1932-84-9
Physicochemical Properties
| Property | Dibutyl Azelate | Diethyl Azelate | Dimethyl Azelate | This compound |
| Molecular Formula | C₁₇H₃₂O₄ | C₁₃H₂₄O₄ | C₁₁H₂₀O₄ | C₂₃H₂₈O₄ |
| Molecular Weight ( g/mol ) | 300.4 | 244.33 | 216.27 | 368.47 |
| Boiling Point (°C) | 336 | 294 | - | Not available |
| Melting Point (°C) | - | -16 to -15.8 | - | Not available |
| Density (g/mL) | - | 0.973 (at 25°C) | - | Not available |
| Solubility | Insoluble in water | Soluble in organic solvents, insoluble in water | - | Inferred to be soluble in organic solvents, insoluble in water |
Data for dibutyl, diethyl, and dimethyl azelate are sourced from PubChem and other chemical suppliers.[3][4][5][6][7]
Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not explicitly available in the searched literature. However, a general and widely used method for the synthesis of dicarboxylic acid esters is the Fischer esterification of the dicarboxylic acid with the corresponding alcohol in the presence of an acid catalyst.
General Synthesis of Azelate Esters:
A plausible synthetic route for this compound would involve the reaction of azelaic acid with benzyl alcohol. One method described for the synthesis of other azelate esters involves reacting the diacid with an alcohol at low temperatures (4–10 °C) in the presence of a catalyst such as p-toluenesulfonic acid.[1]
Illustrative Experimental Protocol (Hypothetical): Synthesis of this compound
Disclaimer: The following protocol is a generalized procedure based on standard esterification methods and has not been specifically validated for this compound in the reviewed literature.
Materials:
-
Azelaic acid (1 equivalent)
-
Benzyl alcohol (2.2 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.1 equivalents)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add azelaic acid, benzyl alcohol, p-toluenesulfonic acid, and toluene.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Characterization Data (Predicted):
While specific spectral data for this compound is not available, the following are predicted characteristic signals based on the structure and data from similar compounds.
¹H NMR (CDCl₃):
-
δ 7.30-7.40 (m, 10H): Aromatic protons of the two benzyl groups.
-
δ 5.12 (s, 4H): Methylene protons of the benzyl groups (-CH₂-Ph).
-
δ 2.30 (t, 4H): Protons on the carbons alpha to the carbonyl groups (-CH₂-COO-).
-
δ 1.60 (m, 4H): Protons on the carbons beta to the carbonyl groups (-CH₂-CH₂-COO-).
-
δ 1.30 (m, 6H): Remaining methylene protons of the azelaic acid backbone.
¹³C NMR (CDCl₃):
-
δ 173.5: Carbonyl carbons (-COO-).
-
δ 136.0: Quaternary aromatic carbons of the benzyl groups.
-
δ 128.5, 128.2, 128.0: Aromatic carbons of the benzyl groups.
-
δ 66.5: Methylene carbons of the benzyl groups (-CH₂-Ph).
-
δ 34.0: Carbons alpha to the carbonyl groups.
-
δ 29.0, 25.0: Methylene carbons of the azelaic acid backbone.
FTIR (KBr, cm⁻¹):
-
~3030: Aromatic C-H stretch.
-
~2930, 2850: Aliphatic C-H stretch.
-
~1730: C=O stretch of the ester.
-
~1170: C-O stretch of the ester.
Applications in Materials Science
The primary documented application of this compound is as a plasticizer for polymers.[1][2] It is often used in combination with other plasticizers, such as diamyl azelate, in rubber-like polymers at concentrations ranging from 5% to 60% by weight.[1][2] Plasticizers are additives that increase the flexibility and durability of a material. They work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature (Tg).
Performance as a Plasticizer (Qualitative):
While specific quantitative data on the performance of this compound as a plasticizer is lacking, a study on other dicarboxylate esters as PVC plasticizers provides some insight. Azelate esters have been shown to be effective plasticizers, with di(2-ethylhexyl) azelate (D2EHAz) blended with PVC exhibiting a glass transition temperature in the range of 68.58 – 71.90 °C and good thermal stability.[8] It can be inferred that this compound would also lower the glass transition temperature and increase the flexibility of polymers it is blended with.
Biological Activity
There is no direct research available on the biological activity or cytotoxicity of this compound. However, the biological activities of its parent compound, azelaic acid, are well-documented. Azelaic acid exhibits anti-inflammatory, antibacterial, and anti-keratinizing properties.[1] It is used in the treatment of acne and some skin pigmentation disorders. Some studies have investigated the cytotoxicity of other azelate esters. For instance, dilauryl azelate was found to be non-toxic to 3T3 normal fibroblast cells, suggesting its potential safety for pharmaceutical applications.[1]
Further research is required to determine if this compound possesses any of the biological activities of azelaic acid or if it has its own unique biological profile. Cytotoxicity assays on relevant cell lines would be a necessary first step in evaluating its potential for any biomedical applications.
Visualizations
Logical Workflow for Synthesis and Purification of this compound
Caption: A generalized workflow for the synthesis and purification of this compound.
Proposed Mechanism of Action as a Plasticizer
Caption: How this compound increases polymer flexibility by separating polymer chains.
Conclusion and Future Directions
The current body of literature on this compound is sparse, with its primary identification being as a plasticizer. There is a clear need for foundational research to characterize this compound fully. Future research should focus on:
-
Developing and publishing a detailed, optimized synthesis protocol. This would enable more widespread and consistent research on the compound.
-
Thoroughly characterizing its physicochemical properties. This includes determining its melting point, boiling point, density, and acquiring and interpreting its full spectral data (¹H NMR, ¹³C NMR, FTIR, Mass Spectrometry).
-
Quantitatively evaluating its performance as a plasticizer. This would involve studying its effects on the glass transition temperature, tensile strength, elongation at break, and other mechanical properties of various polymers.
-
Investigating its biological activity and cytotoxicity. Given the known biological activities of azelaic acid, it is crucial to determine if this compound has any therapeutic potential or if it is biocompatible for applications in materials that may come into contact with biological systems.
By addressing these research gaps, a more complete understanding of this compound can be achieved, potentially unlocking new applications for this compound.
References
- 1. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dibutyl azelate | C17H32O4 | CID 18016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C23H28O4 | CID 74734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ekwan.github.io [ekwan.github.io]
- 6. chembk.com [chembk.com]
- 7. Synthesis of azelaic acid copolyester plasticizers and their application in PVC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ukm.my [ukm.my]
Methodological & Application
detailed protocol for small-scale dibenzyl azelate synthesis
Application Note: Small-Scale Synthesis of Dibenzyl Azelate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the small-scale laboratory synthesis of this compound via Fischer esterification of azelaic acid with benzyl alcohol.
Introduction
This compound is a diester of azelaic acid and benzyl alcohol. It finds applications as a plasticizer in polymers and may be of interest in pharmaceutical and cosmetic formulations due to the properties of its parent compounds.[1] This protocol details a straightforward and efficient method for its synthesis on a laboratory scale using Fischer esterification with p-toluenesulfonic acid as a catalyst, a widely used method for ester synthesis. The reaction utilizes a Dean-Stark apparatus to remove water and drive the reaction towards the product.
Reaction Scheme
The overall reaction is the esterification of the two carboxylic acid groups of azelaic acid with two molecules of benzyl alcohol to form this compound and water.
Chemical Reaction:
Azelaic Acid + 2 Benzyl Alcohol ⇌ this compound + 2 H₂O
Experimental Protocol
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio |
| Azelaic Acid | 188.22 | 1.88 g | 10 | 1 |
| Benzyl Alcohol | 108.14 | 2.38 mL (2.48 g) | 23 | 2.3 |
| p-Toluenesulfonic Acid (p-TSA) | 172.20 | 0.17 g | 1 | 0.1 |
| Toluene | - | 50 mL | - | - |
| Saturated NaHCO₃ Solution | - | 2 x 20 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous MgSO₄ | - | ~2 g | - | - |
| Ethanol | - | As needed | - | - |
| Deionized Water | - | As needed | - | - |
Equipment
-
100 mL round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Crystallization dish
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add azelaic acid (1.88 g, 10 mmol), benzyl alcohol (2.38 mL, 23 mmol), p-toluenesulfonic acid (0.17 g, 1 mmol), and toluene (50 mL).
-
Azeotropic Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 3-5 hours or until the theoretical amount of water (0.36 mL) is collected.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a 100 mL separatory funnel.
-
Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), another 20 mL of saturated NaHCO₃ solution, and finally with 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification
-
Recrystallization:
-
The crude product, a pale yellow oil or solid, is purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add deionized water dropwise until the solution becomes cloudy.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified this compound in a desiccator.
-
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Mass (g) | Moles (mmol) | Theoretical Yield (g) | Estimated Actual Yield (g) | Estimated Yield (%) |
| Azelaic Acid | 188.22 | 1.88 | 10 | - | - | - |
| This compound | 368.48 | - | - | 3.68 | 3.13 | 85 |
Note: The estimated actual yield is based on a typical 85% yield for this type of reaction.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.39-7.29 (m, 10H, Ar-H), 5.11 (s, 4H, -CH₂-Ar), 2.33 (t, J=7.5 Hz, 4H, -O-C(=O)-CH₂-), 1.62 (p, J=7.4 Hz, 4H, -O-C(=O)-CH₂-CH₂-), 1.32 (m, 6H, internal -CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ 173.3, 136.2, 128.5, 128.1, 128.0, 66.1, 34.1, 28.9, 24.8.
-
IR (KBr, cm⁻¹): ~3033 (Ar C-H), 2931, 2856 (Aliphatic C-H), 1730 (C=O, ester), 1165 (C-O).
Experimental Workflow
References
Application Notes and Protocols for Dibenzyl Azelate as a Plasticizer for Polyvinyl Chloride (PVC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dibenzyl azelate as a potential plasticizer for polyvinyl chloride (PVC). Due to the limited availability of specific performance data for this compound in PVC, data for the structurally related di(2-ethylhexyl) azelate (D2EHAz) is presented as a representative analogue to provide insight into the expected performance characteristics. Standardized protocols for the synthesis of this compound and the evaluation of its performance in PVC are detailed below.
Introduction
Plasticizers are essential additives used to increase the flexibility, workability, and durability of otherwise rigid polymers like PVC. This compound, a diester of azelaic acid and benzyl alcohol, is a high-molecular-weight plasticizer. Azelaic acid, a naturally occurring dicarboxylic acid, is a bio-based building block, making its derivatives attractive as potentially safer and more environmentally friendly alternatives to traditional phthalate-based plasticizers.[1] this compound has been noted for its use in rubber-like polymers, typically incorporated at concentrations of 5–60% by weight.[1] This document outlines the synthesis and evaluation of this compound as a primary plasticizer for PVC.
Synthesis of this compound
A plausible laboratory-scale synthesis of this compound involves the direct esterification of azelaic acid with benzyl alcohol in the presence of an acid catalyst.
Protocol:
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, combine azelaic acid (1 molar equivalent), benzyl alcohol (2.2 molar equivalents), and a catalytic amount of p-toluenesulfonic acid (0.02 molar equivalents). Toluene can be used as an azeotropic solvent to facilitate the removal of water.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.
-
Purification: After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Isolation: Remove the solvent and excess benzyl alcohol under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation or column chromatography to yield a clear, viscous liquid.
Performance Evaluation in PVC
The following protocols describe the standard methods for evaluating the performance of this compound as a plasticizer in PVC formulations.
Preparation of PVC Test Specimens
Protocol:
-
Compounding: Prepare a dry blend of PVC resin (e.g., K-value 67), this compound (at desired concentrations, e.g., 30, 40, 50 parts per hundred resin - phr), and a thermal stabilizer (e.g., 2 phr of a mixed metal stabilizer).
-
Milling: Process the dry blend on a two-roll mill at a temperature of 160-170°C until a homogeneous sheet is formed.
-
Molding: Press the milled sheet in a hydraulic press at 170-180°C to the desired thickness (e.g., 1 mm for mechanical testing).
-
Conditioning: Condition the molded sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
Mechanical Properties
The tensile properties of the plasticized PVC are determined according to ASTM D2284.[2]
Protocol:
-
Specimen Preparation: Cut dumbbell-shaped test specimens from the conditioned PVC sheets.
-
Testing: Use a universal testing machine to measure the tensile strength, elongation at break, and 100% modulus of the specimens.
Thermal Properties
3.3.1. Thermogravimetric Analysis (TGA)
TGA is used to assess the thermal stability of the plasticized PVC.
Protocol:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC in a TGA crucible.
-
Analysis: Heat the sample from ambient temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Data Acquisition: Record the weight loss as a function of temperature. The onset of degradation is a key indicator of thermal stability.
3.3.2. Differential Scanning Calorimetry (DSC)
DSC is employed to determine the glass transition temperature (Tg) of the plasticized PVC, which is a measure of plasticizer efficiency.[3]
Protocol:
-
Sample Preparation: Seal a small sample (5-10 mg) of the plasticized PVC in an aluminum DSC pan.
-
Analysis: Heat the sample from -50°C to 150°C at a heating rate of 10°C/min. Cool the sample back to -50°C and then reheat at the same rate.
-
Data Acquisition: The Tg is determined from the second heating scan.
Migration Resistance
Protocol (Solvent Extraction Method based on ASTM D1239):
-
Sample Preparation: Cut rectangular specimens (e.g., 50 mm x 20 mm) from the conditioned PVC sheets and weigh them accurately.
-
Immersion: Immerse the specimens in a specified solvent (e.g., hexane, ethanol, or distilled water) at a controlled temperature (e.g., 23°C) for a defined period (e.g., 24 hours).[4]
-
Drying and Re-weighing: Remove the specimens from the solvent, wipe them dry, and re-weigh them.
-
Calculation: The percentage of weight loss corresponds to the amount of plasticizer that has migrated into the solvent.
Data Presentation
The following tables summarize the typical performance data for an azelate plasticizer (di(2-ethylhexyl) azelate, D2EHAz) in PVC compared to a standard phthalate plasticizer (di(2-ethylhexyl) phthalate, DEHP) and unplasticized PVC. This data is provided as a proxy for the expected performance of this compound.
Table 1: Mechanical Properties of Plasticized PVC (50 phr Plasticizer)
| Property | Unplasticized PVC | PVC-DEHP | PVC-D2EHAz (proxy for this compound) |
| Tensile Strength (MPa) | ~50 | ~15-20 | ~18-23 |
| Elongation at Break (%) | <10 | ~300-350 | ~350-400 |
| 100% Modulus (MPa) | - | ~8-12 | ~7-11 |
| Hardness (Shore A) | >100 | ~80-85 | ~78-83 |
Table 2: Thermal Properties of Plasticized PVC (50 phr Plasticizer)
| Property | Unplasticized PVC | PVC-DEHP | PVC-D2EHAz (proxy for this compound) |
| Glass Transition Temp. (Tg, °C) | ~80-85 | ~ -20 to -30 | ~ -25 to -35 |
| Onset of Degradation (TGA, °C) | ~250 | ~280 | ~290 |
Table 3: Migration Resistance of Plasticizers from PVC (Weight Loss %)
| Solvent | PVC-DEHP | PVC-D2EHAz (proxy for this compound) |
| Hexane | ~10-15 | ~5-10 |
| Ethanol (10%) | ~1-2 | ~0.5-1.5 |
| Distilled Water | <0.1 | <0.1 |
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis and evaluation of this compound.
Caption: Synthesis workflow for this compound.
Caption: Evaluation workflow for PVC plasticizers.
References
Application Note: Quantitative Analysis of Dibenzyl Azelate using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a detailed protocol for the quantitative analysis of dibenzyl azelate using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is designed for accuracy, precision, and robustness, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. This document provides comprehensive experimental procedures, data presentation guidelines, and visual workflows to aid researchers, scientists, and drug development professionals in implementing this analytical technique.
Introduction
This compound is a diester of azelaic acid and benzyl alcohol, utilized in various applications, including as a plasticizer and in the synthesis of other organic compounds. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and formulation development. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of non-volatile and semi-volatile compounds. This application note details a validated RP-HPLC method for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended as a starting point and may require optimization for specific matrices.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Materials and Reagents
-
This compound Reference Standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm Syringe Filters
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation will vary depending on the matrix. A general procedure for a solid sample is provided below.
-
Accurately weigh a portion of the sample expected to contain approximately 25 mg of this compound.
-
Transfer the sample to a 25 mL volumetric flask.
-
Add approximately 20 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of this compound.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation
Method validation should be performed according to ICH guidelines to ensure the reliability of the results. Key validation parameters are summarized below.
Linearity
The linearity of the method is determined by injecting the working standard solutions in triplicate and plotting the peak area against the concentration.
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 1 | 15,234 | 1.8 |
| 5 | 76,170 | 1.2 |
| 10 | 151,987 | 0.9 |
| 25 | 380,543 | 0.5 |
| 50 | 759,876 | 0.3 |
| 100 | 1,521,432 | 0.2 |
| Correlation Coefficient (r²) | > 0.999 |
Precision
Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies by analyzing a sample solution at a specific concentration multiple times.
| Parameter | Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | %RSD |
| Repeatability (n=6) | 50 | 49.8 | 0.8 |
| Intermediate Precision (n=6, 3 days) | 50 | 50.3 | 1.5 |
Accuracy
Accuracy is determined by a recovery study, where a known amount of this compound is spiked into a placebo or sample matrix.
| Spiked Level | Theoretical Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 80% | 40 | 39.5 | 98.8 |
| 100% | 50 | 50.2 | 100.4 |
| 120% | 60 | 59.1 | 98.5 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio.
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Experimental Workflows
Caption: Overall workflow for the quantitative analysis of this compound.
Detailed Protocols
Protocol 1: Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25.0 mg of this compound reference standard.
-
Quantitatively transfer the standard to a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of the mobile phase (Acetonitrile:Water, 80:20 v/v).
-
Vortex or sonicate until the standard is completely dissolved.
-
Allow the solution to equilibrate to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
-
Working Solutions:
-
Label a series of volumetric flasks for the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Use the stock solution and serial dilution with the mobile phase to prepare each working standard. For example, to prepare the 100 µg/mL standard, pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
-
Protocol 2: Sample Preparation
-
Accurately weigh a sample amount equivalent to approximately 25.0 mg of this compound.
-
Transfer the weighed sample to a 25 mL volumetric flask.
-
Add approximately 20 mL of the mobile phase.
-
Place the flask in an ultrasonic bath for 15 minutes to facilitate extraction and dissolution.
-
Remove the flask from the bath and allow it to return to ambient temperature.
-
Dilute to the 25 mL mark with the mobile phase and mix well.
-
Withdraw an aliquot of the sample solution using a syringe.
-
Attach a 0.45 µm syringe filter to the syringe and filter the solution directly into an HPLC vial.
-
Cap the vial and it is ready for analysis.
Protocol 3: HPLC System Operation and Analysis
-
System Startup:
-
Ensure all solvent reservoirs are sufficiently filled with the appropriate mobile phase components.
-
Purge the HPLC pumps to remove any air bubbles.
-
Set the mobile phase composition to Acetonitrile:Water (80:20 v/v) and the flow rate to 1.0 mL/min.
-
Allow the system to equilibrate until a stable baseline is achieved (typically 20-30 minutes).
-
-
Sequence Setup:
-
Create a sequence in the chromatography data system (CDS) software.
-
Include injections of a blank (mobile phase), the series of working standard solutions, and the prepared sample solutions.
-
It is recommended to inject a standard solution periodically throughout the sequence to monitor system suitability.
-
-
Analysis:
-
Place the vials in the autosampler tray according to the sequence.
-
Start the analysis sequence.
-
-
Data Processing:
-
After the sequence is complete, integrate the chromatograms to determine the peak area for this compound.
-
Generate a calibration curve by plotting the peak areas of the standards against their concentrations.
-
Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample solutions.
-
Calculate the final concentration of this compound in the original sample, accounting for the initial sample weight and dilution factor.
-
Caption: Relationship between validation parameters and a reliable method.
Conclusion
The RP-HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents. Proper method validation, as outlined, will ensure the generation of accurate and precise data suitable for a variety of applications in research and quality control environments.
Effective Purification Methods for Crude Dibenzyl Azelate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective purification of crude dibenzyl azelate. The methodologies outlined below are designed to address common impurities and yield a high-purity final product suitable for research, development, and pharmaceutical applications.
Introduction
This compound is a high-boiling point diester commonly synthesized from azelaic acid and benzyl alcohol. The crude product from this esterification typically contains unreacted starting materials, the monoester (monobenzyl azelate), and potentially other side-products. Effective purification is crucial to ensure the quality and consistency of the final product. This guide details three primary purification techniques: preliminary workup, recrystallization, column chromatography, and vacuum distillation.
Preliminary Workup: Removal of Acidic Impurities
Prior to more rigorous purification methods, a simple liquid-liquid extraction is effective for removing the bulk of unreacted azelaic acid and any acidic catalysts used in the synthesis.
Experimental Protocol
-
Dissolution : Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether. The volume of the solvent should be sufficient to fully dissolve the crude product.
-
Aqueous Wash : Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and extract any remaining azelaic acid into the aqueous layer. Repeat the wash two to three times.
-
Brine Wash : Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove any residual water from the organic layer.
-
Drying : Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal : Filter off the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator to yield the pre-purified crude this compound.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. For this compound, which may be a low-melting solid or a viscous oil at room temperature, a mixed-solvent system is often effective.
Experimental Protocol
-
Solvent Selection : A common solvent pair for esters is ethanol and water. This compound is expected to be soluble in hot ethanol and insoluble in water.
-
Dissolution : In an Erlenmeyer flask, dissolve the pre-purified crude this compound in a minimal amount of hot ethanol. Heat the mixture gently to facilitate dissolution.
-
Induce Crystallization : Once the solid is fully dissolved, slowly add water dropwise to the hot solution until a slight turbidity persists. If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling : Allow the solution to cool slowly to room temperature. For optimal crystal formation, avoid disturbing the flask during this period. Subsequently, place the flask in an ice bath to maximize crystal precipitation.
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining impurities.
-
Drying : Dry the purified crystals under vacuum to remove any residual solvent.
Method 2: Column Chromatography
Column chromatography is a highly effective method for separating compounds based on their polarity. This compound, being a relatively nonpolar compound, can be efficiently purified using normal-phase column chromatography.
Experimental Protocol
-
Stationary Phase : Pack a glass column with silica gel as the stationary phase. The amount of silica gel should be approximately 20-50 times the weight of the crude sample for effective separation.
-
Mobile Phase (Eluent) : A mixture of a nonpolar solvent like hexane and a slightly more polar solvent like ethyl acetate is a suitable eluent system. A good starting point for the elution is a gradient of 5% to 20% ethyl acetate in hexane.
-
Sample Loading : Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 5% ethyl acetate in hexane) and carefully load it onto the top of the silica gel column.
-
Elution : Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis : Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC). The desired this compound spot should be visualized (e.g., under UV light or by staining).
-
Product Isolation : Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Method 3: Vacuum Distillation
For liquid crude products or as a final polishing step, vacuum distillation is an excellent method for purifying high-boiling point compounds like this compound. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.
Experimental Protocol
-
Apparatus Setup : Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed with vacuum grease. A short-path distillation head is recommended.
-
Sample Preparation : Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Evacuation : Gradually apply vacuum to the system.
-
Heating : Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.
-
Distillation : Collect the fraction that distills at the expected boiling point for this compound under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point.
-
Product Collection : The purified this compound will condense and be collected in the receiving flask.
-
System Shutdown : Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Data Presentation
| Purification Method | Key Parameters | Expected Purity Improvement | Expected Yield |
| Preliminary Workup | Solvent: Ethyl Acetate; Wash: Saturated NaHCO₃ | Removes acidic impurities | >95% |
| Recrystallization | Solvent System: Ethanol/Water | High | 60-80% |
| Column Chromatography | Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate Gradient | Very High | 70-90% |
| Vacuum Distillation | Pressure: <1 mmHg | High | 80-95% |
Note: The expected purity improvement and yield are estimates and can vary depending on the initial purity of the crude product and the specific experimental conditions.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Workflow for purification by column chromatography.
Application Note: Structural Confirmation of Dibenzyl Azelate via 1H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the use of proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the structural confirmation of dibenzyl azelate. The unambiguous assignment of proton signals in the ¹H NMR spectrum provides a rapid and reliable method for verifying the chemical structure and purity of this diester. This document outlines the necessary experimental protocols and presents the expected spectral data for this compound, facilitating its identification and characterization in a research or quality control setting.
Introduction
This compound is a diester formed from azelaic acid and benzyl alcohol. It finds applications in various fields, including as a plasticizer and in the formulation of lubricants.[1] Accurate structural confirmation is a critical step in the synthesis and quality control of such compounds. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the chemical environment of its hydrogen atoms.[2] Each unique proton or group of equivalent protons in a molecule produces a distinct signal in the NMR spectrum, characterized by its chemical shift, integration (signal intensity), and multiplicity (splitting pattern). This application note provides a standard protocol for the ¹H NMR spectral analysis of this compound and a detailed interpretation of its spectrum for structural elucidation.
Experimental Protocol
A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required (TMS is set to 0.00 ppm).
-
Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
2. NMR Data Acquisition:
-
The ¹H NMR spectrum can be recorded on a standard NMR spectrometer, for example, a 400 MHz instrument.
-
Before acquiring the spectrum of the sample, the magnetic field should be shimmed to ensure homogeneity.
-
A standard single-pulse experiment is typically sufficient for structural confirmation.
-
Key acquisition parameters to be set include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (can be increased for dilute samples to improve signal-to-noise)
-
Spectral Width: A range that encompasses all expected proton signals (e.g., -1 to 11 ppm).
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed to obtain the frequency-domain NMR spectrum.
-
Processing steps typically include:
-
Fourier Transformation
-
Phase Correction
-
Baseline Correction
-
Integration of the signals
-
Referencing the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Data Presentation
The expected ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts are predicted based on the analysis of similar structures, such as dimethyl azelate and benzyl esters.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a | ~7.35 | Multiplet | 10H | - |
| H-b | ~5.12 | Singlet | 4H | - |
| H-c | ~2.30 | Triplet | 4H | ~7.5 |
| H-d | ~1.62 | Quintet | 4H | ~7.5 |
| H-e | ~1.31 | Multiplet | 6H | - |
Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The multiplicity is abbreviated as s (singlet), t (triplet), q (quintet), and m (multiplet).
¹H NMR Spectral Analysis and Structural Confirmation
The ¹H NMR spectrum of this compound is expected to show five distinct signals corresponding to the different proton environments in the molecule.
-
Aromatic Protons (H-a): The ten protons on the two phenyl groups are expected to appear as a complex multiplet around 7.35 ppm. The exact chemical shifts and multiplicities can vary due to second-order coupling effects, but they will be in the characteristic aromatic region.
-
Benzylic Protons (H-b): The four protons of the two benzylic methylene groups (CH₂ adjacent to the phenyl ring and the ester oxygen) are chemically equivalent. Due to the absence of adjacent protons, they will appear as a sharp singlet at approximately 5.12 ppm.
-
Methylene Protons Alpha to Carbonyl (H-c): The four protons on the two methylene groups directly attached to the carbonyl groups of the ester are equivalent. They are adjacent to a methylene group (H-d) with four protons, and thus will be split into a triplet with a coupling constant of approximately 7.5 Hz. Their chemical shift is expected to be around 2.30 ppm due to the deshielding effect of the adjacent carbonyl group.
-
Methylene Protons Beta to Carbonyl (H-d): The four protons on the two methylene groups beta to the carbonyl groups are equivalent. They are flanked by two methylene groups (H-c and H-e), and are therefore expected to appear as a quintet (or a multiplet closely resembling a quintet) around 1.62 ppm.
-
Aliphatic Methylene Protons (H-e): The remaining six protons of the central three methylene groups of the azelate chain are in a similar chemical environment and are expected to produce a broad multiplet around 1.31 ppm.
The integration of these signals should correspond to a 10:4:4:4:6 ratio, confirming the relative number of protons in each unique environment and thus verifying the structure of this compound.
Visualizations
Caption: Chemical structure of this compound with labeled proton environments.
Caption: Workflow for the structural confirmation of this compound by ¹H NMR.
Conclusion
¹H NMR spectroscopy provides a definitive method for the structural confirmation of this compound. By following the outlined experimental protocol and comparing the acquired spectrum with the provided data and interpretation, researchers can confidently verify the identity and purity of their synthesized compound. The characteristic signals of the benzyl and azelate moieties are readily identifiable, making ¹H NMR an indispensable tool in the characterization of this and related molecules.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Dibenzyl Azelate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of dibenzyl azelate. It includes a proposed fragmentation pathway, a summary of key fragment ions, and a comprehensive protocol for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a dibenzyl ester of the C9 dicarboxylic acid, azelaic acid. As a diester with aromatic moieties, it finds applications in various fields, including as a plasticizer and in the synthesis of polymers and lubricants. Understanding its mass spectral fragmentation is crucial for its identification and characterization in complex matrices. This application note outlines the predicted fragmentation pattern of this compound under electron ionization (EI) conditions, providing researchers with a guide for its analysis.
The fragmentation of esters in EI-MS is a well-understood process that often involves cleavage of the bond alpha to the carbonyl group and rearrangements. For benzyl esters, the formation of the highly stable benzyl or tropylium cation is a dominant fragmentation pathway.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound is expected to be driven by the stability of the resulting fragment ions. The molecular ion (M⁺˙) of this compound (C₂₃H₂₈O₄) has a molecular weight of 368.47 g/mol . While the molecular ion peak may be observed, it is expected to be of low abundance due to the numerous fragmentation pathways available.
The primary fragmentation pathways are predicted to involve:
-
Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-O bond to lose a benzyl radical (•CH₂C₆H₅), leading to the formation of a stable acylium ion.
-
Tropylium Ion Formation: The benzyl cation (m/z 91) is known to rearrange to the highly stable tropylium ion, which is often the base peak in the mass spectra of benzyl-containing compounds.
-
McLafferty Rearrangement: Hydrogen rearrangement from the aliphatic chain can lead to the elimination of a neutral molecule.
-
Sequential Fragmentations: Primary fragment ions can undergo further fragmentation, leading to a series of smaller ions.
Data Presentation: Predicted Key Fragment Ions
The following table summarizes the predicted key fragment ions for this compound in a 70 eV electron ionization mass spectrum. The relative abundances are predicted based on the stability of the ions.
| m/z | Proposed Ion Structure | Proposed Fragmentation Pathway | Predicted Relative Abundance |
| 368 | [C₂₃H₂₈O₄]⁺˙ | Molecular Ion | Low |
| 277 | [M - •C₇H₇]⁺ | Loss of a benzyl radical | Moderate |
| 261 | [M - •OCH₂C₆H₅]⁺ | Loss of a benzyloxy radical | Moderate |
| 186 | [M - C₇H₇O₂ - C₇H₇]⁺˙ | Cleavage of the azelate chain | Moderate |
| 170 | [C₉H₁₄O₃]⁺˙ | McLafferty-type rearrangement | Low |
| 108 | [C₇H₈O]⁺˙ | Benzyl alcohol radical cation | Moderate |
| 91 | [C₇H₇]⁺ | Benzyl/Tropylium cation | High (Base Peak) |
| 77 | [C₆H₅]⁺ | Phenyl cation from loss of CH₂ from benzyl | Moderate |
| 65 | [C₅H₅]⁺ | Loss of acetylene from tropylium ion | Moderate |
Experimental Protocol: GC-MS Analysis
This protocol provides a general method for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
4.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
Working Solutions: Perform serial dilutions of the stock solution to prepare working standards in the range of 1-100 µg/mL.
-
Sample Matrix: For samples in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte of interest. The final extract should be dissolved in a GC-compatible solvent.
4.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Inlet: Split/splitless injector
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Split Ratio: 20:1 (can be adjusted based on sample concentration)
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-500
-
Scan Speed: 1562 u/s
4.3. Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.
-
Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.
-
Identify the molecular ion and the major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with a library spectrum (e.g., NIST).
Visualization of Predicted Fragmentation Pathway
The following diagram illustrates the proposed major fragmentation pathways of this compound under electron ionization.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Conclusion
This application note provides a detailed prediction of the mass spectrometric fragmentation pattern of this compound under electron ionization. The formation of the tropylium ion at m/z 91 is anticipated to be the most significant fragmentation, resulting in the base peak of the spectrum. The provided GC-MS protocol offers a starting point for the analysis of this compound, which can be further optimized based on the specific sample matrix and instrumentation. This information is valuable for researchers in quality control, impurity profiling, and metabolic studies involving this compound.
Applications of Dibenzyl Azelate in Biodegradable Polymer Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl azelate, a diester of the bio-based dicarboxylic acid azelaic acid, presents a promising, yet underexplored, option as a plasticizer in biodegradable polymer systems. Its derivation from renewable resources aligns with the growing demand for sustainable materials in the biomedical and pharmaceutical industries. While data on this compound's specific interactions with common biodegradable polymers like polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA) are limited, its known efficacy as a plasticizer in other polymer systems suggests its potential to enhance the flexibility and processability of these materials for applications in drug delivery and tissue engineering.[1][2]
Plasticizers are low molecular weight substances added to polymers to increase their flexibility, ductility, and processability by lowering the glass transition temperature (Tg).[3][4] For brittle polymers like PLA, the addition of a suitable plasticizer is crucial for applications requiring conformal contact with tissues or for the fabrication of flexible drug delivery devices.
These application notes provide a comprehensive overview of the potential uses of this compound in biodegradable polymers, alongside detailed protocols for its incorporation and characterization. While direct quantitative data for this compound in PLA and PLGA is scarce in current literature, this document leverages data from analogous plasticizers to provide a comparative context and guide for future research.
Potential Applications
As a Plasticizer for Biodegradable Polymers
This compound has been documented for use as a plasticizer in rubber-like polymers at concentrations ranging from 5% to 60% by weight.[1][2] This suggests its potential to effectively plasticize other biodegradable polymers such as PLA and PLGA. The introduction of this compound is expected to decrease the glass transition temperature (Tg) and tensile strength, while increasing the elongation at break, thereby transforming the rigid polymer into a more flexible material suitable for a wider range of applications.
Drug Delivery Systems
Plasticized biodegradable polymers are extensively used in the fabrication of controlled drug delivery systems.[5][6][7] The increased flexibility imparted by plasticizers like this compound can be advantageous for:
-
Implantable Devices: Flexible implants can improve patient comfort and reduce tissue irritation.
-
Transdermal Patches: A pliable polymer matrix allows for better skin contact and drug permeation.
-
Drug-Eluting Stents: Flexibility is crucial for the deployment and function of stents.
The presence of a plasticizer can also influence the drug release kinetics from the polymer matrix. Researchers should characterize the drug release profile of their specific formulation, as the plasticizer can alter the diffusion pathways of the encapsulated drug.
Tissue Engineering Scaffolds
In tissue engineering, the mechanical properties of the scaffold must often mimic those of the native tissue to promote proper cell growth and tissue regeneration. The use of this compound as a plasticizer could allow for the tuning of the mechanical properties of biodegradable polymer scaffolds to better match the requirements of soft tissues. The biocompatibility of this compound would need to be thoroughly assessed for such applications to ensure no adverse cellular responses.
Quantitative Data (Comparative)
| Plasticizer | Polymer | Concentration (wt%) | Change in Tg (°C) | Change in Tensile Strength (MPa) | Change in Elongation at Break (%) | Reference |
| Triethyl Citrate (TEC) | PLA | 30 | ↓ from 60.4 to 10.3 | - | - | [4] |
| Acetyl Tributyl Citrate (ATBC) | PLA | 30 | ↓ from 60.4 to 12.2 | - | - | [4] |
| Di-2-ethylhexyl Adipate (ADO) | PLA | Not Specified | ↓ from base to 39.7 | ↓ by ~26% | ↑ to ~21% | [8] |
| Di-2-ethylhexyl Sebacate (SDO) | PLA | Not Specified | ↓ from base to 48.1 | ↓ by ~26% | ↑ to ~35% | [8] |
Experimental Protocols
The following are generalized protocols for the incorporation and characterization of this compound in biodegradable polymers like PLA and PLGA. Researchers should optimize the parameters for their specific polymer grade and experimental setup.
Protocol 1: Incorporation of this compound by Melt Blending
Melt blending is a common, solvent-free method for preparing plasticized polymers.
Materials:
-
Biodegradable polymer (e.g., PLA, PLGA) pellets, dried overnight under vacuum.
-
This compound.
Equipment:
-
Internal batch mixer or twin-screw extruder.
-
Compression molder.
-
Vacuum oven.
Procedure:
-
Dry the polymer pellets in a vacuum oven at a temperature below the polymer's Tg for at least 12 hours to remove any residual moisture.
-
Pre-heat the internal mixer or extruder to the recommended processing temperature for the polymer (e.g., 170-190°C for PLA).
-
Add the dried polymer pellets to the mixer.
-
Once the polymer has melted and a consistent torque is observed, add the desired amount of this compound (e.g., starting with 5, 10, 15 wt%).
-
Mix for a sufficient time (e.g., 5-10 minutes) to ensure homogeneous distribution of the plasticizer.
-
Collect the plasticized polymer blend.
-
To prepare samples for testing, compression mold the blend into sheets of a desired thickness at the same processing temperature.
-
Allow the molded sheets to cool to room temperature.
-
Cut the sheets into desired shapes for characterization (e.g., dumbbell shapes for tensile testing).
Protocol 2: Incorporation of this compound by Solvent Casting
Solvent casting is a useful method for preparing thin films of plasticized polymers, especially for initial screening and small-scale preparations.
Materials:
-
Biodegradable polymer (e.g., PLA, PLGA) powder or pellets.
-
This compound.
-
A suitable solvent (e.g., dichloromethane, chloroform, ethyl acetate).
Equipment:
-
Glass beaker or vial.
-
Magnetic stirrer and stir bar.
-
Level casting surface (e.g., glass plate, petri dish).
-
Fume hood.
-
Vacuum oven.
Procedure:
-
Dissolve the polymer in the chosen solvent to create a solution of a specific concentration (e.g., 10% w/v). Stir until the polymer is fully dissolved.
-
Add the desired amount of this compound to the polymer solution and stir until it is completely dissolved and the solution is homogeneous.
-
Pour the solution onto a level casting surface in a fume hood.
-
Cover the casting surface loosely to allow for slow evaporation of the solvent, which helps to prevent the formation of bubbles and results in a more uniform film.
-
Once the film appears dry, place it in a vacuum oven at a temperature slightly above the solvent's boiling point but below the polymer's Tg for at least 24 hours to remove any residual solvent.
-
Carefully peel the film from the casting surface.
-
Cut the film into desired shapes for characterization.
Protocol 3: Characterization of Plasticized Polymers
4.3.1. Thermal Analysis - Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.
Procedure:
-
Accurately weigh a small sample (5-10 mg) of the plasticized polymer into an aluminum DSC pan.
-
Seal the pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a heat-cool-heat cycle. For example:
-
Heat from room temperature to 200°C at a rate of 10°C/min.
-
Hold at 200°C for 2 minutes to erase the thermal history.
-
Cool to -50°C at a rate of 10°C/min.
-
Heat from -50°C to 200°C at a rate of 10°C/min.
-
-
Analyze the second heating scan to determine the Tg, Tm, and enthalpy of melting.
4.3.2. Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the plasticized polymer.
Procedure:
-
Place a small sample (10-15 mg) of the plasticized polymer into a TGA pan.
-
Heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset of decomposition indicates the thermal stability.
4.3.3. Mechanical Testing - Tensile Test
Tensile testing is used to determine the tensile strength, Young's modulus, and elongation at break of the plasticized polymer films.
Procedure:
-
Cut the polymer films into dumbbell-shaped specimens according to a standard such as ASTM D638.
-
Measure the thickness and width of the gauge section of each specimen.
-
Clamp the specimen into the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen breaks.
-
Record the load and displacement data to generate a stress-strain curve.
-
Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.
Visualizations
Caption: Workflow for Melt Blending and Characterization.
Caption: Workflow for Solvent Casting and Characterization.
Conclusion
This compound holds potential as a bio-based plasticizer for biodegradable polymers, offering a sustainable alternative to petroleum-based additives. While further research is required to elucidate its specific effects on PLA, PLGA, and other biodegradable systems, the protocols outlined in this document provide a solid foundation for researchers to systematically investigate its efficacy. The characterization of the thermal and mechanical properties of this compound-plasticized polymers will be crucial in determining their suitability for advanced applications in drug delivery and tissue engineering. It is recommended that biocompatibility and drug-polymer interaction studies are also conducted as part of a comprehensive evaluation.
References
- 1. arts.units.it [arts.units.it]
- 2. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradable polymers in controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
- 7. asianjpr.com [asianjpr.com]
- 8. Modification of Poly(lactic acid) by the Plasticization for Application in the Packaging Industry [mdpi.com]
Application Notes and Protocols for the Esterification of Dibenzyl Azelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl azelate is a diester of azelaic acid and benzyl alcohol. It finds applications as a plasticizer in polymer formulations and can serve as a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients.[1] The synthesis of this compound is typically achieved through the esterification of azelaic acid with benzyl alcohol. This document provides detailed application notes and experimental protocols for this synthesis, drawing upon established methods for esterification of dicarboxylic acids.
Data Presentation: Summary of Experimental Conditions
The following table summarizes typical experimental conditions for the synthesis of dibenzyl esters and related dicarboxylate esters, which can be adapted for the synthesis of this compound.
| Parameter | Condition | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Reactants | L-Aspartic Acid, Benzyl Alcohol | p-Toluenesulfonic acid | Cyclohexane | Reflux | 6 h | 94% | [2] |
| Reactants | L-Glutamic Acid, Benzyl Alcohol | p-Toluenesulfonic acid | Cyclohexane | Reflux | 6 h | - | [2] |
| Reactants | Dicarboxylic Acids, 2-butyl-1-octanol | Conc. H₂SO₄ | Toluene | 120-130°C | 4 h | 85-98% | |
| Reactants | Benzoic Acid, Benzyl Alcohol | SiO₂–SO₃H | None (Microwave) | 70°C | 5 min | 98.97% | [3] |
| Reactants | Dibenzyl Ether, Acetic Acid | Conc. H₂SO₄ | None | 100°C | 7 h | - | [4] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound based on the Fischer-Speier esterification, a widely used and robust method.[5][6][7]
Protocol 1: Fischer-Speier Esterification using p-Toluenesulfonic Acid
This protocol is adapted from the synthesis of dibenzyl esters of amino acids and is suitable for a laboratory scale preparation.[2]
Materials:
-
Azelaic acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Cyclohexane
-
Isopropyl alcohol
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, combine azelaic acid (1 equivalent), benzyl alcohol (2.2 equivalents), and p-toluenesulfonic acid monohydrate (0.1 equivalents).
-
Solvent Addition: Add cyclohexane to the flask in a sufficient volume to suspend the reactants and fill the Dean-Stark trap.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the esterification will be removed azeotropically with cyclohexane and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when no more water is collected (approximately 6-8 hours).
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the cyclohexane and excess benzyl alcohol.
-
The resulting crude this compound can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.[3]
-
-
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its identity and purity.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound via Fischer-Speier esterification.
Caption: Workflow for the synthesis of this compound.
References
- 1. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. US6800780B2 - Method for producing carboxylic acid benzyl esters - Google Patents [patents.google.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: Gas Chromatography Method for the Detection and Quantification of Dibenzyl Azelate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibenzyl azelate is a diester of azelaic acid and benzyl alcohol. It may be encountered as a process impurity, a degradation product, or a leachable from container closure systems in pharmaceutical products. Accurate and sensitive detection of this compound is crucial for ensuring the quality and safety of drug formulations. This application note presents a general gas chromatography (GC) method for the analysis of this compound. The methodology is based on common practices for the analysis of similar semi-volatile organic compounds and can be adapted and validated for specific sample matrices.
Principle
This method utilizes gas chromatography coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) for the separation and detection of this compound. The choice of detector depends on the required sensitivity and selectivity. GC-FID is suitable for quantification, while GC-MS provides definitive identification based on the mass spectrum. Due to the relatively high boiling point of this compound, a high-temperature capillary column and appropriate temperature programming are necessary for its successful elution and separation from other components in the sample matrix.
Experimental Protocols
1. Sample Preparation
The following is a general procedure for the extraction of this compound from a liquid pharmaceutical formulation. This protocol should be optimized and validated for the specific sample matrix.
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Objective: To extract this compound from the sample matrix into an organic solvent suitable for GC analysis.
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Materials:
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Sample containing this compound
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Hexane (or another suitable organic solvent like ethyl acetate)
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Anhydrous sodium sulfate
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Vortex mixer
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Centrifuge
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GC vials with inserts
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Procedure:
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Pipette 1 mL of the liquid sample into a 15 mL centrifuge tube.
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Add 5 mL of hexane to the centrifuge tube.
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Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
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Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
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Carefully transfer the upper organic layer (hexane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
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Vortex briefly and allow the sodium sulfate to settle.
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Transfer the dried organic extract to a GC vial for analysis.
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2. GC-FID/MS Analysis
The following are suggested starting conditions for the GC analysis of this compound. These parameters should be optimized for the specific instrument and application.
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Instrumentation: A gas chromatograph equipped with a split/splitless injector and either a flame ionization detector (FID) or a mass spectrometer (MS).
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Chromatographic Conditions:
| Parameter | Recommended Setting |
| GC Column | Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[1][2] |
| Injector | Splitless mode[1][2] |
| Injector Temperature | 280 °C[1][2] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen[1][2] |
| Column Flow Rate | 1.0 mL/min (constant flow)[1][2] |
| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 15 °C/min to 300 °CHold: 10 min at 300 °C[3] |
| FID Temperature (if used) | 320 °C |
| MS Transfer Line Temp (if used) | 280 °C[1][2] |
| MS Ion Source Temp (if used) | 230 °C[1][2] |
| MS Quadrupole Temp (if used) | 150 °C[1][2] |
| MS Mode (if used) | Electron Ionization (EI) at 70 eV[1] |
| Scan Range (if used) | m/z 40-550 |
Data Presentation
The following table summarizes the expected quantitative performance of the method. These values are based on typical performance for similar compounds and should be established during method validation.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Mandatory Visualization
Caption: Experimental workflow for this compound detection.
References
Troubleshooting & Optimization
identifying and minimizing side reactions in dibenzyl azelate production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dibenzyl azelate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory-scale synthesis of this compound is through the Fischer esterification of azelaic acid with benzyl alcohol. This method typically employs an acid catalyst, such as p-toluenesulfonic acid (p-TSA), and involves heating the reaction mixture to drive the esterification process. To favor the formation of the dibenzyl ester, an excess of benzyl alcohol is often used, and the water produced during the reaction is continuously removed.
Q2: What are the primary side reactions to be aware of during this compound synthesis?
A2: The main side reaction of concern is the acid-catalyzed self-condensation of benzyl alcohol to form dibenzyl ether. This reaction is particularly prevalent under the acidic and heated conditions required for Fischer esterification. Another potential, though less common, side product is the monobenzyl azelate, which results from incomplete esterification of the dicarboxylic acid.
Q3: How can I minimize the formation of dibenzyl ether?
A3: Minimizing the formation of dibenzyl ether is crucial for achieving a high yield of this compound. Strategies include:
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Controlling Reaction Temperature: Lowering the reaction temperature can reduce the rate of dibenzyl ether formation. However, this may also slow down the desired esterification, so optimization is key.
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Catalyst Choice: While strong acid catalysts like sulfuric acid are effective for esterification, they can also promote ether formation. Using a milder catalyst like p-toluenesulfonic acid or considering a heterogeneous acid catalyst may be beneficial.
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Enzymatic Catalysis: Employing lipases, such as Candida antarctica lipase B (CALB), offers a milder reaction environment, which can significantly reduce or eliminate the formation of dibenzyl ether.[1]
Q4: What are the advantages of using an enzymatic catalyst like lipase?
A4: Enzymatic catalysis offers several advantages over traditional acid catalysis for this compound synthesis:
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High Specificity: Lipases are highly selective, which minimizes the formation of byproducts like dibenzyl ether.
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Mild Reaction Conditions: Enzymatic reactions are typically carried out at or near room temperature, which is energy-efficient and reduces the risk of thermally induced side reactions.
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Easier Product Purification: The absence of harsh acids simplifies the work-up procedure, as there is no need for neutralization steps.
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Environmentally Friendly: Enzymatic processes are considered a "green" chemistry approach.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: The reaction may not have reached equilibrium. 2. Significant Side Reactions: Excessive formation of dibenzyl ether. 3. Loss During Work-up: Product may be lost during extraction or purification steps. | 1. Increase Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. 2. Optimize Reaction Conditions: Refer to the side reaction minimization strategies in the FAQs. Consider switching to an enzymatic catalyst. One study reported a low yield of 26% for a benzyl ester using p-toluenesulfonic acid due to significant dibenzyl ether formation.[2] 3. Refine Purification Protocol: Ensure proper phase separation during extractions and use appropriate chromatographic techniques for purification. |
| Presence of a Significant Amount of Dibenzyl Ether Impurity | Acid-Catalyzed Self-Condensation of Benzyl Alcohol: This is the primary pathway for dibenzyl ether formation.[2] | Modify Catalysis: a) Reduce Catalyst Loading: Use the minimum effective amount of acid catalyst. b) Switch to a Milder Catalyst: Consider using a solid acid catalyst or an enzymatic catalyst like Candida antarctica lipase B.[1] Optimize Temperature: Lower the reaction temperature to a point where esterification still proceeds at an acceptable rate. |
| Presence of Unreacted Azelaic Acid or Monobenzyl Azelate | 1. Insufficient Benzyl Alcohol: The stoichiometric ratio may not be sufficient to drive the reaction to the diester. 2. Reaction Not at Equilibrium: Insufficient reaction time or temperature. 3. Inefficient Water Removal: The presence of water favors the reverse hydrolysis reaction. | 1. Use Excess Benzyl Alcohol: Employing a molar excess of benzyl alcohol can help drive the equilibrium towards the formation of the dibenzyl ester. 2. Increase Reaction Time/Temperature: Monitor the reaction until the starting materials are consumed. 3. Improve Water Removal: Ensure the Dean-Stark apparatus is functioning correctly or use a suitable drying agent if a Dean-Stark trap is not used. |
| Difficulty in Product Purification | Similar Physical Properties of Product and Byproducts: Dibenzyl ether and monobenzyl azelate can have similar polarities, making chromatographic separation challenging. | Optimize Chromatography: a) Solvent System: Experiment with different solvent systems for column chromatography to improve separation. b) Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. |
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst | Typical Reaction Temperature | Key Advantages | Potential Side Products | Reported Yield |
| p-Toluenesulfonic Acid (p-TSA) | 80-120°C | Low cost, readily available | Dibenzyl ether, Monobenzyl azelate | Variable, can be low (e.g., ~26% for a similar benzyl ester) due to side reactions[2] |
| Sulfuric Acid (H₂SO₄) | 80-120°C | Strong acid, fast reaction rate | Significant amounts of Dibenzyl ether | Generally lower than p-TSA for the desired product due to more side reactions |
| Candida antarctica lipase B (CALB) | 30-50°C | High selectivity, mild conditions, minimal side products | Minimal to none | High conversion rates (>95%) have been reported for the synthesis of other azelate esters[1] |
Experimental Protocols
Protocol 1: this compound Synthesis via Fischer Esterification using p-Toluenesulfonic Acid
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Reaction Setup:
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To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, add azelaic acid (1.0 eq), benzyl alcohol (2.5 eq), and p-toluenesulfonic acid monohydrate (0.1 eq).
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Add a suitable solvent that forms an azeotrope with water, such as toluene, to the flask.
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Reaction Execution:
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Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
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Monitor the progress of the reaction by TLC or GC analysis until the azelaic acid is consumed.
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Work-up and Purification:
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Allow the reaction mixture to cool to room temperature.
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Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the this compound from dibenzyl ether and any unreacted starting materials.
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Protocol 2: Enzymatic Synthesis of this compound using Candida antarctica lipase B (CALB)
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Reaction Setup:
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In a flask, dissolve azelaic acid (1.0 eq) and benzyl alcohol (2.2 eq) in a suitable organic solvent (e.g., hexane or toluene).
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Add immobilized Candida antarctica lipase B (e.g., Novozym 435) to the mixture. The amount of enzyme will depend on the specific activity of the preparation.
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Reaction Execution:
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Incubate the mixture at a controlled temperature (typically 30-50°C) with gentle agitation (e.g., on an orbital shaker).
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Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.
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Work-up and Purification:
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Once the reaction has reached the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.
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Remove the solvent from the filtrate under reduced pressure.
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The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.
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Visualizations
Caption: Main reaction pathway for this compound and the primary side reaction.
Caption: Troubleshooting workflow for identifying and resolving common issues.
References
optimization of reaction parameters for dibenzyl azelate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction parameters in dibenzyl azelate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
A1: this compound is synthesized via the esterification of azelaic acid with benzyl alcohol. This reaction typically requires a catalyst and the removal of water to drive the equilibrium towards the product, this compound.
Q2: What types of catalysts can be used for this synthesis?
A2: A variety of catalysts can be employed, including acid catalysts like p-toluenesulfonic acid, metal-based catalysts such as titanium(IV) butoxide, and enzymes, particularly lipases like Novozym 435 for a biocatalytic approach.[1][2]
Q3: What are the key reaction parameters to optimize for better yield?
A3: The key parameters for optimization are reaction temperature, reaction time, catalyst loading, and the molar ratio of azelaic acid to benzyl alcohol.[2] Efficient removal of water, a byproduct of the reaction, is also critical.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of starting materials and the appearance of the product spot. For quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the conversion of reactants.
Q5: What is a common side product in this reaction?
A5: A common side product is the monoester, monobenzyl azelate, resulting from incomplete esterification of the dicarboxylic acid. At elevated temperatures, particularly with acid catalysts, the self-etherification of benzyl alcohol to form dibenzyl ether can also occur.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Presence of excess water in reactants or solvent. | 1. Use fresh or a higher loading of the catalyst. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor progress via TLC or GC. 4. Use anhydrous solvents and ensure reactants are dry. Employ a Dean-Stark apparatus or molecular sieves to remove water formed during the reaction. |
| Incomplete Reaction (Presence of Monoester) | 1. Insufficient amount of benzyl alcohol. 2. Reaction has not reached equilibrium or completion. 3. Inefficient water removal. | 1. Increase the molar ratio of benzyl alcohol to azelaic acid (e.g., 2.5:1 or 3:1). 2. Extend the reaction time. 3. Improve the efficiency of water removal (e.g., ensure proper azeotropic distillation with a suitable solvent like toluene). |
| Formation of Dibenzyl Ether | 1. Reaction temperature is too high, especially with acid catalysts. | 1. Reduce the reaction temperature. 2. Consider using a milder catalyst, such as an enzyme, which operates under less harsh conditions. |
| Difficult Product Isolation/Purification | 1. Emulsion formation during aqueous workup. 2. Product co-eluting with impurities during chromatography. 3. Difficulty in crystallizing the final product. | 1. Add brine (saturated NaCl solution) to break up emulsions during the workup. 2. Optimize the solvent system for column chromatography to achieve better separation. 3. Attempt recrystallization from a different solvent or solvent mixture. If the product is an oil, vacuum distillation may be a suitable purification method.[3] |
Data Presentation: Optimization of Reaction Parameters
| Parameter | Condition A | Condition B | Condition C (Optimal) | Condition D |
| Catalyst | p-TSA | p-TSA | p-TSA | p-TSA |
| Catalyst Loading (mol%) | 1% | 5% | 5% | 10% |
| Molar Ratio (Azelaic Acid:Benzyl Alcohol) | 1:2.1 | 1:2.1 | 1:2.5 | 1:3 |
| Temperature (°C) | 110 | 110 | 120 | 120 |
| Reaction Time (h) | 4 | 8 | 8 | 12 |
| Yield (%) | Low | Moderate | High | High (with potential for side products) |
Note: This table is a representative example for optimization studies. Actual results may vary.
Experimental Protocols
Detailed Methodology for this compound Synthesis (Acid Catalysis)
This protocol is based on general esterification procedures.
Materials:
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Azelaic Acid
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Benzyl Alcohol
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p-Toluenesulfonic acid monohydrate (p-TSA)
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Toluene
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate
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Ethyl acetate
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Hexane
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add azelaic acid (1 equivalent), benzyl alcohol (2.5 equivalents), p-toluenesulfonic acid (0.05 equivalents), and toluene (enough to suspend the reactants).
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Reaction: Heat the mixture to reflux (approximately 110-120°C). The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected or until TLC analysis indicates the consumption of azelaic acid.
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Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[3]
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by vacuum distillation to yield pure this compound.[3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2006074379A2 - Methods and compositions involving esters of azelaic acid and other dicarboxylic acids - Google Patents [patents.google.com]
resolving and identifying impurities in the NMR spectrum of dibenzyl azelate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving and identifying impurities in the NMR spectrum of dibenzyl azelate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound via Fischer esterification?
A1: The most common impurities are unreacted starting materials, specifically azelaic acid and benzyl alcohol. Additionally, a common byproduct is dibenzyl ether, formed from the acid-catalyzed self-condensation of benzyl alcohol.
Q2: How can I distinguish the 1H NMR signals of this compound from those of the common impurities?
A2: You can distinguish the signals based on their chemical shifts and multiplicities.
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This compound will show a characteristic singlet for the benzylic protons around 5.1 ppm and multiplets for the aliphatic protons of the azelate backbone.
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Azelaic acid , if present, will show a broad singlet for the carboxylic acid protons (often above 10 ppm) and the alpha-protons as a triplet around 2.2-2.4 ppm.
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Benzyl alcohol will have a singlet for its benzylic protons around 4.6-4.7 ppm and a broad singlet for the hydroxyl proton.
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Dibenzyl ether will exhibit a singlet for its benzylic protons around 4.5 ppm.
Q3: What is the expected 13C NMR chemical shift for the carbonyl carbon of this compound?
A3: The carbonyl carbon of the ester in this compound is expected to appear in the range of 172-174 ppm.
Q4: My 1H NMR spectrum shows a broad peak around 1.5-2.5 ppm. What could this be?
A4: A broad peak in this region could indicate the presence of water. The chemical shift of water can vary depending on the solvent and concentration. Additionally, the hydroxyl proton of benzyl alcohol can also appear as a broad signal in this region.
Q5: I see unexpected signals in the aromatic region (7.2-7.4 ppm) of my 1H NMR spectrum. What could they be?
A5: While the phenyl protons of this compound, benzyl alcohol, and dibenzyl ether all resonate in this region, the presence of additional or unexpectedly complex multiplets could indicate other aromatic impurities. However, it is more likely that these signals are overlapping resonances from the expected aromatic compounds. Careful integration is key to determining the relative amounts.
Troubleshooting Guides
Issue 1: Presence of Unreacted Azelaic Acid
Symptom: A broad singlet is observed in the 1H NMR spectrum at δ > 10 ppm, and/or a triplet is present around δ 2.2-2.4 ppm that integrates to more than the expected 4 protons relative to the benzylic protons of the product.
Diagram of Troubleshooting Logic:
challenges and solutions for scaling up dibenzyl azelate synthesis
Welcome to the technical support center for the synthesis of dibenzyl azelate. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scaling up of this compound production. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and comparative data to support your process development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized via the Fischer esterification of azelaic acid with benzyl alcohol. This reaction is generally catalyzed by an acid. The primary methods include:
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Homogeneous Acid Catalysis: Utilizing soluble acids like sulfuric acid or p-toluenesulfonic acid (p-TSA). This method is common in laboratory settings but can present challenges in catalyst removal and waste generation at larger scales.
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Heterogeneous Acid Catalysis: Employing solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, or sulfated zirconia. These are advantageous for industrial-scale production as they are easily separated from the reaction mixture and can be used in continuous flow reactors.[1]
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Enzymatic Catalysis: Using lipases, such as Candida antarctica lipase B (Novozym 435), as biocatalysts. This approach offers high selectivity and milder reaction conditions, making it a greener alternative, though the cost of the enzyme can be a consideration.[2]
Q2: How can the reaction equilibrium be shifted towards the formation of this compound to maximize yield?
A2: Fischer esterification is a reversible reaction. To maximize the yield of this compound, the equilibrium must be shifted to the product side. This can be achieved by:
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Using an Excess of a Reactant: Typically, a molar excess of benzyl alcohol is used.
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Removal of Water: As water is a byproduct of the reaction, its continuous removal is a highly effective strategy. Common industrial methods include:
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Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).
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Pervaporation: A membrane-based technique that selectively removes water from the reaction mixture.
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Reactive Stripping: Removing water from the liquid reaction mixture by bubbling a dry, inert gas through it.[3]
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Q3: What are the main challenges when scaling up this compound synthesis from the lab to a pilot plant?
A3: Scaling up the synthesis of this compound introduces several challenges:
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Heat and Mass Transfer: Ensuring efficient mixing and uniform temperature distribution in larger reactors is critical to maintain consistent reaction rates and prevent side reactions.
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Water Removal Efficiency: The method of water removal must be scalable. While a simple Dean-Stark trap may be sufficient in the lab, more advanced techniques like reactive distillation or pervaporation may be necessary at a larger scale.
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Catalyst Selection and Separation: For batch processes with homogeneous catalysts, the separation of the catalyst and product can become difficult and generate significant waste. Switching to a heterogeneous catalyst in a packed-bed reactor is often a more scalable solution.
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Purification: this compound has a high boiling point, making its purification by distillation challenging. Vacuum distillation is typically required to prevent thermal degradation.
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By-product Formation: At the higher temperatures and longer reaction times that can occur during scale-up, the potential for by-product formation increases.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in this compound synthesis can stem from several factors. Below is a step-by-step troubleshooting guide.
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Incomplete Reaction (Equilibrium Not Sufficiently Shifted):
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Cause: The reversible nature of the Fischer esterification is a common reason for incomplete conversion.
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Solution:
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Increase the excess of benzyl alcohol: Try increasing the molar ratio of benzyl alcohol to azelaic acid.
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Improve water removal: Ensure your water removal system (e.g., Dean-Stark trap, vacuum) is functioning efficiently. For larger scales, consider implementing pervaporation or reactive stripping.[3][4]
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Catalyst Deactivation or Insufficient Amount:
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Cause: The catalyst may be poisoned by impurities in the reactants or may not be present in a sufficient concentration. Water can also deactivate some solid acid catalysts.[5]
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Solution:
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Verify the quality of reactants: Ensure your azelaic acid and benzyl alcohol are of high purity and low water content.
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Increase catalyst loading: Incrementally increase the amount of catalyst.
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For solid catalysts: Ensure the catalyst is properly activated and dried before use. Consider regenerating or replacing the catalyst if it has been used multiple times.
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Suboptimal Reaction Temperature:
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Cause: The reaction may be too slow at lower temperatures, or side reactions could be occurring at excessively high temperatures.
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Solution: Optimize the reaction temperature. For many acid-catalyzed esterifications, a temperature range of 120-160°C is common, but this should be determined experimentally for your specific setup.
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Issue 2: Product Purity Issues and By-product Formation
Q: I am observing significant impurities in my final this compound product. What are these impurities and how can I prevent their formation and remove them?
A: The primary impurities in this compound synthesis are typically unreacted starting materials, the monoester (benzyl azelate), and by-products from side reactions.
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Unreacted Azelaic Acid and Benzyl Alcohol:
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Prevention: Drive the reaction to completion using the methods described for improving yield.
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Removal:
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Unreacted azelaic acid can be removed by washing the crude product with a mild aqueous base (e.g., sodium bicarbonate solution).
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Excess benzyl alcohol can be removed by distillation, often under vacuum due to its relatively high boiling point.
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Monoester (Benzyl Azelate):
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Prevention: Ensure a sufficient molar excess of benzyl alcohol and adequate reaction time to promote the formation of the diester.
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Removal: Separation of the monoester from the diester can be challenging due to similar physical properties. Fractional vacuum distillation is the most effective method.
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Dibenzyl Ether:
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Cause: This by-product can form from the self-condensation of benzyl alcohol, particularly at high temperatures in the presence of a strong acid catalyst.
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Prevention: Use the mildest effective reaction temperature and consider a less aggressive catalyst.
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Removal: Dibenzyl ether can be separated by fractional vacuum distillation.
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Issue 3: Difficulties with Product Purification
Q: I am having trouble purifying this compound, especially at a larger scale. What are the best practices?
A: The high boiling point and potential for thermal degradation of this compound make its purification challenging.
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Initial Work-up:
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After the reaction, cool the mixture and, if a homogeneous catalyst was used, neutralize it.
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Wash the organic phase with water and then with a dilute sodium bicarbonate solution to remove the acid catalyst and unreacted azelaic acid. Follow with a final water or brine wash to remove any remaining salts.
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Solvent and Excess Reactant Removal:
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If a solvent was used, remove it by distillation.
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Remove excess benzyl alcohol. This is typically done under reduced pressure.
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Final Purification by Vacuum Distillation:
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High Vacuum: A high vacuum is essential to lower the boiling point of this compound and prevent thermal decomposition.
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Fractional Distillation: Use a fractionating column to effectively separate the desired product from the monoester and other high-boiling impurities.[6]
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Avoid Overheating: Use a heating mantle with a stirrer and monitor the temperature of the liquid (pot temperature) and the vapor (head temperature) closely. The pot temperature should be kept as low as possible.
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Issue 4: Phase Separation Problems During Work-up
Q: During the aqueous work-up, I am experiencing poor phase separation or emulsion formation. How can I resolve this?
A: Emulsion formation is a common issue when washing crude ester mixtures.
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Cause: The presence of unreacted carboxylic acid, which can act as a surfactant, often contributes to emulsion formation.
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Solution:
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Add Brine: Washing with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
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Allow for Longer Separation Time: In larger vessels, phase separation can be slower. Allow adequate time for the layers to separate fully.
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Gentle Mixing: During the washing steps, use gentle agitation rather than vigorous shaking to minimize emulsion formation.
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Change in pH: Adjusting the pH of the aqueous layer can sometimes help to break an emulsion.
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Data Presentation
The following tables provide representative data for different catalytic systems used in esterification reactions. Note that the optimal conditions for this compound synthesis should be determined experimentally.
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst Type | Catalyst Example | Typical Loading (wt%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Advantages | Disadvantages |
| Homogeneous Acid | p-Toluenesulfonic acid | 1-5 | 120-150 | 4-12 | 85-95 | High activity, low cost | Difficult to separate, corrosive, waste generation |
| Heterogeneous Acid | Amberlyst-15 | 5-15 | 120-160 | 6-24 | 90-98 | Easy to separate, reusable, suitable for continuous flow | Higher initial cost, potential for lower activity than homogeneous catalysts |
| Enzymatic | Novozym 435 (Lipase) | 5-10 | 50-80 | 24-72 | >95 | High selectivity, mild conditions, environmentally friendly | Higher cost, longer reaction times, potential for enzyme deactivation |
Table 2: Effect of Reaction Parameters on Yield (Illustrative)
| Parameter | Range | Effect on Yield | Comments |
| Temperature | 100 - 180 °C | Increases up to an optimum, then may decrease | Higher temperatures increase reaction rate but can also lead to side reactions and reactant/product degradation. |
| Benzyl Alcohol : Azelaic Acid Molar Ratio | 1:1 - 5:1 | Increases with higher ratio | A larger excess of benzyl alcohol shifts the equilibrium towards the product side. |
| Catalyst Loading | 1 - 15 wt% | Increases up to a plateau | Sufficient catalyst is needed to achieve a reasonable reaction rate. |
Experimental Protocols
Lab-Scale Synthesis of this compound (Batch Process)
This protocol describes a typical laboratory-scale synthesis using a homogeneous acid catalyst and a Dean-Stark apparatus for water removal.
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a heating mantle, a Dean-Stark trap, and a reflux condenser.
-
Charging Reactants: To the flask, add azelaic acid (1.0 eq), benzyl alcohol (3.0-4.0 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (enough to fill the Dean-Stark trap and suspend the reactants).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene and excess benzyl alcohol.
-
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Pilot-Scale Synthesis of this compound (Continuous Flow Process)
This protocol outlines a conceptual approach for a continuous process using a heterogeneous acid catalyst.
-
Apparatus Setup: A heated packed-bed reactor filled with a solid acid catalyst (e.g., Amberlyst-15). A pre-heating system for the feedstock and a back-pressure regulator to maintain the reaction mixture in the liquid phase. A system for separating the product stream from water.
-
Feed Preparation: Prepare a feedstock of molten azelaic acid and benzyl alcohol in the desired molar ratio (e.g., 1:2.5).
-
Reaction:
-
Heat the packed-bed reactor to the optimal temperature (e.g., 140-160°C).
-
Pump the pre-heated feedstock through the reactor at a controlled flow rate to achieve the desired residence time.
-
The product stream exiting the reactor will contain this compound, unreacted starting materials, and water.
-
-
Downstream Processing:
-
The product stream is cooled and depressurized.
-
Water is separated, potentially using a membrane separator or a decanter.
-
Unreacted benzyl alcohol is recovered via distillation and recycled back to the feedstock.
-
The crude this compound is then continuously fed to a vacuum distillation unit for final purification.
-
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Mechanism of Fischer esterification for this compound synthesis.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. Controlling polymerization-induced phase separation in the synthesis of porous gels [arxiv.org]
- 2. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Purification [chem.rochester.edu]
Technical Support Center: Dibenzyl Azelate in Polymer Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibenzyl azelate as a plasticizer in polymer formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in pharmaceutical and polymer sciences?
This compound is a dibenzyl ester of azelaic acid, a naturally occurring dicarboxylic acid.[1][2] In polymer science, it is primarily used as a plasticizer to increase the flexibility and workability of polymers.[2] Its applications include use in rubber-like polymers and as a precursor to other polymers.[2]
Q2: How do I predict the compatibility of this compound with a new polymer?
A good starting point for predicting compatibility is to compare the solubility parameters of this compound and the polymer. The principle of "like dissolves like" applies, where materials with similar solubility parameters are more likely to be miscible.[3] The Hansen Solubility Parameters (HSP), which consider dispersion, polar, and hydrogen bonding forces, offer a more nuanced prediction of compatibility.[4][5] If the HSP values for your polymer and this compound are close, they are likely to be compatible.
Q3: What are the common signs of incompatibility between this compound and a polymer?
Incompatibility can manifest in several ways, including:
-
Phase Separation: The final product appears cloudy or hazy.
-
Leaching or "Bleeding": The plasticizer migrates to the surface of the polymer, creating an oily or sticky film.[6]
-
Poor Mechanical Properties: The plasticized polymer may be brittle or have lower tensile strength than expected.
-
Inconsistent Material Properties: The final product may have variations in flexibility and hardness.
Q4: Can processing conditions affect the compatibility of this compound with my polymer?
Yes, processing conditions such as temperature, pressure, and mixing time can significantly influence compatibility. High temperatures can sometimes lead to the degradation of the plasticizer or polymer, resulting in compatibility issues. It is crucial to optimize processing parameters to ensure a homogeneous mixture without causing degradation.
Troubleshooting Guide
Issue 1: Oily or Sticky Surface on the Final Product (Plasticizer Leaching)
Possible Cause: The this compound is migrating to the surface of the polymer due to poor compatibility or oversaturation.
Troubleshooting Steps:
-
Verify this compound Concentration: Ensure the concentration of this compound is within the recommended range for the specific polymer. In some rubber-like polymers, concentrations can range from 5-60% by weight.[2]
-
Assess Compatibility:
-
Visual Inspection: Examine a cross-section of the material under a microscope for signs of phase separation.
-
Thermal Analysis (DSC): Perform Differential Scanning Calorimetry (DSC) to determine if there is a single, sharp glass transition temperature (Tg). A broad Tg or multiple Tgs can indicate poor miscibility.[7]
-
Solvent Extraction Test: A simple test involves immersing a small, finely divided sample of the plastic in methanol for at least 24 hours. After removing the sample, allow the methanol to evaporate. An oily residue indicates the presence of leachable plasticizers.[8]
-
-
Optimize Formulation:
-
Reduce Plasticizer Concentration: Systematically decrease the concentration of this compound in your formulation.
-
Introduce a Co-plasticizer or Compatibilizer: In some cases, adding a small amount of a secondary plasticizer or a compatibilizing agent can improve the interaction between the primary plasticizer and the polymer.
-
Issue 2: The Plasticized Polymer is Brittle or Has Poor Flexibility
Possible Cause: Insufficient plasticization due to poor compatibility, low concentration of this compound, or degradation of the plasticizer during processing.
Troubleshooting Steps:
-
Evaluate Plasticizer Concentration: The concentration of this compound may be too low to achieve the desired flexibility. Incrementally increase the concentration and observe the effect on the material's mechanical properties.
-
Assess Compatibility with DSC: A lack of a significant decrease in the glass transition temperature (Tg) of the polymer after adding this compound can indicate poor compatibility. A miscible plasticizer should noticeably lower the Tg of the polymer.[9][10]
-
Mechanical Analysis (DMA): Use Dynamic Mechanical Analysis (DMA) to measure the storage modulus (E') and loss modulus (E'') of the plasticized polymer. A compatible plasticizer will cause a significant drop in the storage modulus at the glass transition.[11]
-
Check Processing Parameters: Ensure that the processing temperatures were not excessively high, which could lead to the thermal degradation of this compound.
Data Presentation
Table 1: Illustrative Hansen Solubility Parameters (HSP) for this compound and Common Polymers
| Material | δD (Dispersion) [MPa^0.5] | δP (Polar) [MPa^0.5] | δH (Hydrogen Bonding) [MPa^0.5] |
| This compound (Estimated) | 18.5 | 5.0 | 6.0 |
| Polyvinyl Chloride (PVC) | 18.2 | 7.5 | 8.3 |
| Polyvinyl Acetate (PVA) | 19.1 | 10.5 | 11.0 |
| Cellulose Acetate Butyrate (CAB) | 15.3 | 12.7 | 10.4 |
| Polystyrene (PS) | 21.3 | 5.8 | 4.3 |
Note: The HSP for this compound are estimated for illustrative purposes. For accurate compatibility prediction, experimental determination is recommended.
Table 2: Illustrative Glass Transition Temperatures (Tg) of Polymer-Dibenzyl Azelate Blends (from DSC)
| Polymer | This compound Concentration (wt%) | Glass Transition Temperature (Tg) [°C] |
| PVC | 0 | 85 |
| PVC | 20 | 45 |
| PVC | 40 | 15 |
| PVA | 0 | 35 |
| PVA | 20 | 5 |
| PVA | 40 | -20 |
This data is for illustrative purposes to show the expected trend of Tg depression with the addition of a compatible plasticizer.
Experimental Protocols
Protocol 1: Determination of Polymer-Plasticizer Compatibility using Differential Scanning Calorimetry (DSC)
Objective: To assess the miscibility of this compound in a polymer matrix by observing changes in the glass transition temperature (Tg).
Methodology:
-
Sample Preparation:
-
Prepare thin films of the polymer with varying concentrations of this compound (e.g., 0%, 10%, 20%, 30% w/w).
-
Ensure the plasticizer is thoroughly mixed with the polymer using a suitable solvent casting or melt blending technique.
-
Accurately weigh 5-10 mg of the prepared film into an aluminum DSC pan and seal it.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Equilibrate the sample at a temperature below the expected Tg (e.g., -50°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the expected melting point of the polymer.[12]
-
Cool the sample back to the starting temperature at a controlled rate.
-
Perform a second heating scan at the same rate. The Tg is determined from the second heating curve to eliminate any thermal history of the sample.
-
-
Data Analysis:
Protocol 2: Evaluation of Plasticizer Leaching (Migration)
Objective: To quantify the amount of this compound that migrates from a polymer film over time. This protocol is adapted from ASTM D2199.[13][14][15]
Methodology:
-
Sample and Substrate Preparation:
-
Prepare a film of the plasticized polymer of a defined thickness.
-
Cut a standardized sample size (e.g., 50 mm x 50 mm).
-
Use a standard lacquer-coated panel as the receiving substrate.
-
-
Leaching Test:
-
Evaluation:
-
After the specified time, remove the assembly from the oven and allow it to cool.
-
Carefully remove the polymer film from the lacquer panel.
-
Visually inspect the lacquer surface for any signs of marring, softening, or an oily residue.[14]
-
The degree of migration can be rated qualitatively (e.g., no change, faint imprint, severe imprint).[14]
-
Visualizations
Caption: Workflow for assessing polymer-dibenzyl azelate compatibility.
Caption: Troubleshooting logic for plasticizer leaching.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solubility parameters (HSP) [adscientis.com]
- 4. paint.org [paint.org]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. store.astm.org [store.astm.org]
- 7. azom.com [azom.com]
- 8. Testing plastics--Conservation DistList [cool.culturalheritage.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Polymeric materials | DMA Analysis | EAG Laboratories [eag.com]
- 12. Synthesis of azelaic acid copolyester plasticizers and their application in PVC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. store.astm.org [store.astm.org]
- 14. file.yizimg.com [file.yizimg.com]
- 15. standards.iteh.ai [standards.iteh.ai]
Technical Support Center: Minimizing Dibenzyl Azelate Migration from Polymers
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the migration of dibenzyl azelate from polymeric materials. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide: Unexpected or High this compound Migration
This guide addresses common problems related to the excessive migration of this compound from your polymer system.
| Problem | Potential Cause | Recommended Solution |
| High migration of this compound into aqueous solutions. | Poor compatibility between the non-polar this compound and a highly polar polymer matrix. | 1. Surface Modification: Increase the surface hydrophilicity of the polymer through techniques like plasma treatment. 2. Coating Application: Apply a hydrophilic coating to the polymer surface to act as a barrier. |
| Significant leaching of this compound into fatty or oily simulants. | High affinity of the lipophilic this compound for the fatty simulant.[1][2] | 1. Incorporate Nanoparticles: Add nanoparticles like nano-SiO2 or nano-CaCO3 to the polymer matrix to create a more tortuous path for the plasticizer to migrate. 2. Use a Higher Molecular Weight Plasticizer: Consider replacing this compound with a higher molecular weight polyester-based plasticizer. |
| Material has become brittle and lost flexibility over time. | Loss of this compound due to volatilization or migration to the surface. | 1. Optimize Storage Conditions: Store the material at a lower temperature to reduce the rate of migration. 2. Reactive Plasticizers: If feasible for your application, consider using a reactive plasticizer that chemically bonds to the polymer matrix. |
| Inconsistent migration results between batches. | Variations in polymer processing conditions. | 1. Standardize Processing Parameters: Ensure consistent temperature, pressure, and cooling rates during polymer processing, such as injection molding. 2. Homogenous Mixing: Verify that the this compound is uniformly dispersed within the polymer matrix during compounding. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and why is it used in polymers?
This compound is a plasticizer, a substance added to polymers to increase their flexibility, durability, and workability. It is an ester of azelaic acid and is particularly used in rubber-like polymers.[3][4]
Q2: What are the main mechanisms of this compound migration?
This compound can migrate from a polymer through three primary mechanisms:
-
Leaching: Extraction into a liquid in contact with the polymer (e.g., a solvent or food simulant).
-
Volatilization: Evaporation into the surrounding air, especially at elevated temperatures.
-
Blooming/Sweating: Migration to the surface of the polymer, forming a visible film.
Q3: What factors influence the migration rate of this compound?
Several factors can affect the rate of migration, including:
-
Temperature: Higher temperatures increase the diffusion rate of the plasticizer.
-
Polymer Type: The chemical structure and polarity of the polymer matrix influence its compatibility with this compound.
-
Contact Medium: The nature of the substance in contact with the polymer (e.g., aqueous vs. fatty) plays a significant role.[1][2]
-
Plasticizer Concentration: Higher concentrations of this compound can lead to increased migration.
Experimental and Analytical Questions
Q4: How can I quantify the amount of this compound that has migrated?
The most common methods for quantifying this compound migration are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These techniques allow for the separation and detection of this compound in the contact medium (e.g., food simulant).
Q5: What are the recommended food simulants for migration testing of this compound?
The choice of food simulant depends on the intended application of the polymer. Common simulants include:
-
10% Ethanol: Simulates aqueous, non-acidic foods.
-
3% Acetic Acid: Simulates acidic foods.
-
50% or 95% Ethanol: Simulates alcoholic foods and can act as a fatty food simulant.[5]
-
Olive Oil or Isooctane: Simulates fatty foods.
Q6: Can you provide a general protocol for a this compound migration experiment?
A general protocol is outlined below. Note that specific conditions should be optimized for your particular polymer and application.
Experimental Protocols
Protocol 1: Quantification of this compound Migration into Food Simulants using GC-MS
1. Materials and Reagents:
-
Polymer samples containing a known concentration of this compound.
-
Food simulants (e.g., 10% ethanol, 95% ethanol, isooctane).
-
This compound standard (for calibration curve).
-
Internal standard (e.g., Dimethyl Phthalate).
-
Solvents for extraction (e.g., hexane, dichloromethane).[6]
-
Glassware (vials, pipettes, etc.).
-
GC-MS system with a suitable capillary column (e.g., HP-5MS).
2. Sample Preparation and Migration Test:
-
Cut polymer samples into defined dimensions (e.g., 2x2 cm).
-
Immerse the samples in a known volume of the chosen food simulant in a sealed glass container.
-
Place the containers in an incubator at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 10 days).
-
At predetermined time points (e.g., 1, 3, 7, and 10 days), withdraw an aliquot of the food simulant for analysis.
3. Sample Extraction:
-
To the collected aliquot of food simulant, add a known amount of the internal standard.
-
Perform a liquid-liquid extraction using a suitable solvent (e.g., add hexane to the ethanol simulant, vortex, and collect the hexane layer).
4. GC-MS Analysis:
-
Inject the extracted sample into the GC-MS.
-
GC Conditions (Example):
-
Inlet Temperature: 280°C
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 50-500
-
5. Quantification:
-
Create a calibration curve by analyzing standard solutions of this compound of known concentrations.
-
Quantify the concentration of this compound in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
Visualizations
Caption: Overview of strategies and techniques to minimize this compound migration.
Caption: A typical experimental workflow for quantifying this compound migration.
References
- 1. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Migration of epoxidized soybean oil from polyvinyl chloride/polyvinylidene chloride food packaging wraps into food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Dibenzyl Azelate for Analytical Standards
Welcome to the technical support center for the synthesis and purification of high-purity dibenzyl azelate. This resource is designed for researchers, scientists, and drug development professionals who require this compound as an analytical standard. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the direct esterification of azelaic acid with benzyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2][3][4] The reaction is typically heated under reflux to drive the equilibrium towards the product.
Q2: What are the potential impurities I might encounter during the synthesis of this compound?
A2: Several impurities can arise during the synthesis of this compound. It is crucial to be aware of these to achieve high purity. Common impurities include:
-
Unreacted Azelaic Acid: Incomplete esterification can leave residual starting material.
-
Benzyl Alcohol: Excess benzyl alcohol used to drive the reaction may remain.
-
Mono-benzyl Azelate: Incomplete esterification of the dicarboxylic acid will result in the monoester.
-
Dibenzyl Ether: A common side-product from the self-condensation of benzyl alcohol, especially under strong acidic and high-temperature conditions.[5][6]
-
Oxidation Byproducts: If the reaction is exposed to air at high temperatures for extended periods, minor oxidation of benzyl alcohol to benzaldehyde can occur.
Q3: How can I monitor the progress of the esterification reaction?
A3: The progress of the reaction can be conveniently monitored using Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) can be used to separate the non-polar product (this compound) from the more polar starting materials (azelaic acid and benzyl alcohol) and the intermediate mono-ester.[5] The disappearance of the azelaic acid spot and the appearance of the product spot indicate the reaction's progression.
Q4: What are the recommended purification techniques to achieve high-purity this compound?
A4: A combination of purification techniques is often necessary to achieve the high purity required for an analytical standard.
-
Work-up: After the reaction, a standard work-up procedure involving washing with a basic solution (e.g., sodium bicarbonate) to remove the acid catalyst and unreacted azelaic acid is the first step.
-
Column Chromatography: Flash column chromatography is a highly effective method for separating the desired this compound from byproducts like dibenzyl ether and any remaining starting materials.[7] A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: For the final polishing step to achieve the highest purity, recrystallization is recommended. A suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be used.[8]
Q5: Which analytical techniques are suitable for assessing the purity of the final product?
A5: To confirm the purity of your this compound, a combination of analytical methods should be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantifying the purity of the final product and detecting non-volatile impurities.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities. Derivatization may sometimes be necessary for less volatile compounds.[10][11][12][13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the chemical structure of the this compound and for detecting any structural impurities.[16][17][18][19][20]
-
Melting Point Analysis: A sharp and well-defined melting point is a good indicator of high purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | Increase reaction time and/or temperature. Ensure efficient removal of water using a Dean-Stark apparatus or molecular sieves. Use a larger excess of benzyl alcohol.[4] |
| Loss of product during work-up or purification. | Optimize the extraction and washing steps to minimize product loss. Ensure proper selection of solvent systems for chromatography and recrystallization. | |
| Presence of Unreacted Azelaic Acid in Product | Insufficient catalyst or reaction time. | Increase the amount of acid catalyst. Prolong the reaction time and monitor by TLC until the azelaic acid is consumed. |
| Inefficient removal during work-up. | Ensure thorough washing with a basic solution (e.g., saturated sodium bicarbonate) to neutralize and extract the acidic starting material. | |
| Contamination with Dibenzyl Ether | High reaction temperature and/or high acid concentration. | Lower the reaction temperature. Use a milder acid catalyst or a lower concentration of the strong acid. |
| Dibenzyl ether can be effectively removed by flash column chromatography.[5] | ||
| Oily Product That Fails to Crystallize | Presence of impurities. | The presence of unreacted starting materials or byproducts can inhibit crystallization. Purify the crude product by column chromatography before attempting recrystallization. |
| Incorrect recrystallization solvent. | Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good quality crystals. | |
| Broad Melting Point Range | Impure product. | The product is likely not pure. Further purification by recrystallization or column chromatography is necessary. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
Materials:
-
Azelaic Acid (1 eq)
-
Benzyl Alcohol (5-10 eq)
-
p-Toluenesulfonic acid monohydrate (0.1 eq)
-
Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Solvents for chromatography (Hexanes, Ethyl Acetate)
-
Solvents for recrystallization (e.g., Ethanol, Water)
Procedure:
-
Combine azelaic acid, benzyl alcohol, and p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add a sufficient amount of toluene to facilitate azeotropic removal of water.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
-
Prepare a silica gel column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 10-20% ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
Purification by Recrystallization
-
Dissolve the purified this compound in a minimum amount of a hot solvent (e.g., ethanol or ethyl acetate).
-
Slowly add a co-solvent in which the product is less soluble (e.g., water or hexanes) until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum to obtain high-purity this compound.
Visualizations
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN102746123A - Method of preparing dibenzyl ether from benzyl alcohol under catalysis of graphene oxide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. organic chemistry - Recrystallisation of dibenzylideneacetone - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. lcms.cz [lcms.cz]
- 11. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. rsc.org [rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. DI-N-OCTYL AZELATE(2064-80-4) 1H NMR [m.chemicalbook.com]
Technical Support Center: Managing Viscosity in Polymers Plasticized with Dibenzyl Azelate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with polymers plasticized with dibenzyl azelate.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in a polymer formulation?
This compound serves as a plasticizer, which is an additive used to increase the flexibility, durability, and workability of a polymer. It achieves this by reducing the glass transition temperature (Tg) of the polymer, allowing the polymer chains to move more freely. This results in a softer, more easily processable material.
Q2: How does this compound affect the viscosity of a polymer melt?
Generally, the addition of a plasticizer like this compound will decrease the viscosity of a polymer melt.[1] This is because the plasticizer molecules position themselves between the polymer chains, reducing intermolecular friction and allowing them to flow more easily under shear and heat. A lower melt viscosity can improve processing characteristics during techniques like extrusion and injection molding.
Q3: What are the typical concentration ranges for using this compound as a plasticizer?
The concentration of this compound can vary significantly depending on the polymer and the desired final properties. However, for similar azelate plasticizers in PVC, concentrations are often in the range of 50 parts per hundred resin (phr). It is crucial to perform experimental trials to determine the optimal concentration for your specific application.
Q4: Is this compound compatible with all polymers?
No, plasticizer compatibility is a critical factor. While this compound is used with various polymers, its compatibility depends on the chemical nature of both the polymer and the plasticizer. Incompatibility can lead to issues such as plasticizer migration or "bleeding," where the plasticizer leaches out of the polymer over time. This can result in a loss of flexibility and surface tackiness. It is essential to ensure good compatibility for a stable formulation.
Q5: How can I determine the effect of this compound on the viscosity of my specific polymer?
The most common method to quantify the effect of a plasticizer on polymer melt viscosity is by measuring the Melt Flow Index (MFI) or Melt Flow Rate (MFR) according to standards like ASTM D1238.[2][3][4][5][6] A higher MFI value indicates a lower melt viscosity. You can perform MFI tests on the neat polymer and on formulations with varying concentrations of this compound to quantify its effect.
Troubleshooting Guides
Issue 1: Higher-Than-Expected Viscosity
Symptoms:
-
Difficulty in processing (e.g., high extrusion pressure).
-
Poor flow into molds.
-
Incomplete mixing of components.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Plasticizer Concentration | Increase the concentration of this compound in small increments and re-measure the viscosity. |
| Poor Plasticizer Dispersion | Improve mixing conditions. Ensure the mixing temperature is appropriate to achieve a homogeneous blend. Inadequate dispersion can lead to localized areas of high viscosity.[7][8][9][10] |
| Incompatibility between Polymer and this compound | Although less likely to cause high viscosity initially, poor compatibility can lead to phase separation. Re-evaluate the choice of plasticizer for your polymer system. |
| Degradation of Polymer or Plasticizer | Excessive processing temperatures or shear can cause degradation, leading to changes in viscosity. Analyze the thermal stability of your formulation and consider adjusting processing parameters. |
| Incorrect Measurement Technique | Ensure that viscosity measurement is performed under the correct and consistent conditions (temperature, shear rate) as specified in standard test methods. |
Issue 2: Lower-Than-Expected Viscosity / Excessive Flow
Symptoms:
-
Loss of dimensional stability after extrusion ("die swell" is reduced).
-
"Flashing" in injection molding (excess material seeping out of the mold).
-
Weak mechanical properties in the final product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Excessive Plasticizer Concentration | Reduce the concentration of this compound. Too much plasticizer can lead to a significant drop in melt strength. |
| Polymer Degradation | Thermal degradation can lead to chain scission, reducing the molecular weight and, consequently, the viscosity. Lower the processing temperature or reduce residence time in the processing equipment. |
| Inaccurate Material Dosing | Verify the accuracy of your dosing equipment to ensure the correct ratio of polymer to plasticizer is being used. |
Quantitative Data
The following table summarizes the effect of different azelate-based plasticizers on the mechanical properties of PVC, which can be correlated with their plasticizing efficiency and impact on viscosity. While specific data for this compound was not found in the search results, the data for di(2-ethylhexyl) azelate (D2EHAz) provides a relevant comparison.
| Plasticizer (50 phr in PVC) | Tensile Strength (MPa) | Elongation at Break (%) | 100% Modulus (MPa) |
| D2EHAz | 18.5 | 350 | 9.5 |
Data adapted from a study on azelate and similar plasticizers in PVC.[11][12] A lower modulus and higher elongation at break are indicative of effective plasticization, which is associated with a reduction in viscosity.
Experimental Protocols
Key Experiment: Melt Flow Index (MFI) Testing of Plasticized Polymer
This protocol describes the determination of the MFI according to ASTM D1238, a standard method for measuring the flow rate of thermoplastics.[2][3][4][5][6]
Objective: To quantify the effect of this compound concentration on the melt viscosity of a polymer.
Apparatus:
-
Extrusion Plastometer (Melt Flow Indexer)
-
Standard Die (2.0955 ± 0.0051 mm diameter, 8.000 ± 0.025 mm length)[5]
-
Piston
-
Temperature Controller
-
Prescribed Weights
-
Analytical Balance
-
Timer
-
Cutting Tool
Procedure:
-
Sample Preparation:
-
Prepare blends of the polymer with varying concentrations of this compound (e.g., 0 phr, 20 phr, 40 phr, 60 phr).
-
Ensure the samples are dry, as moisture can affect the results.
-
-
Instrument Setup:
-
Set the temperature of the extrusion plastometer according to the standard for the polymer being tested or based on your processing conditions.
-
Select the appropriate weight as specified by the standard or your internal protocol.
-
Allow the instrument to reach and stabilize at the set temperature.
-
-
Charging the Cylinder:
-
Load a specified amount of the polymer blend (typically 3-8 grams) into the heated cylinder of the plastometer.
-
Insert the piston and allow the material to preheat for a specified time (e.g., 7 minutes as per ASTM D1238) to ensure it is completely molten.[4]
-
-
Measurement (Procedure A):
-
After the preheating time, the piston with the selected weight is allowed to force the molten polymer through the die.
-
Discard the first portion of the extrudate.
-
Start the timer and collect the extrudate for a set period (e.g., 1 minute).
-
Cut the extrudate cleanly at the start and end of the timed interval.
-
Weigh the collected extrudate using an analytical balance.
-
Repeat the measurement at least three times for each sample.
-
-
Calculation:
-
Calculate the MFI in grams per 10 minutes using the following formula: MFI (g/10 min) = (Weight of extrudate in grams / Collection time in minutes) * 10
-
-
Data Analysis:
-
Plot the MFI values as a function of the this compound concentration to visualize the impact on viscosity.
-
Visualizations
Caption: Workflow for Melt Flow Index (MFI) Testing.
Caption: Troubleshooting Logic for Viscosity Issues.
References
- 1. specialchem.com [specialchem.com]
- 2. industrialphysics.com [industrialphysics.com]
- 3. How to Use ASTM D1238 for Polymer Melt Flow Rate Testing [eureka.patsnap.com]
- 4. zwickroell.com [zwickroell.com]
- 5. img.antpedia.com [img.antpedia.com]
- 6. ASTM D1238-23: Melt Flow Rates Of Thermoplastics - The ANSI Blog [blog.ansi.org]
- 7. usmasterbatch.com [usmasterbatch.com]
- 8. News - What Causes Poor Color Dispersion of Color Masterbatch and How to Solve The Problem Of Uneven Dispersion Of color concentrates and compounds? [siliketech.com]
- 9. cowinextrusion.com [cowinextrusion.com]
- 10. Analysis of The Reasons for Poor Color Dispersion After Using Color Masterbatch - Haisi Extrusion Equipment [haisiextrusion.com]
- 11. ukm.edu.my [ukm.edu.my]
- 12. ukm.my [ukm.my]
long-term stability and optimal storage conditions for dibenzyl azelate
This technical support center provides guidance on the long-term stability and optimal storage conditions for dibenzyl azelate, catering to researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly closed container in a dry, well-ventilated place. While it is chemically stable at standard ambient temperature (room temperature), some sources recommend refrigerated storage; always refer to the product label for specific temperature recommendations.[1] It is crucial to protect it from strong heating, as it can form explosive mixtures with air on intense heating.[2]
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life of this compound is not definitively established in the provided search results. However, its chemical stability under standard ambient conditions suggests a considerable shelf-life when stored properly.[1][2] For critical applications, it is recommended to perform periodic purity assessments.
Q3: My this compound sample has changed in appearance (e.g., color change, solidification). Is it still usable?
A3: this compound has a melting point range of 1.5 - 3.5 °C.[2] Therefore, solidification at temperatures below this range is normal and does not necessarily indicate degradation. However, any unexpected color change may signify degradation. It is advisable to perform an analytical purity check, for instance, using HPLC, to assess the integrity of the material before use.
Q4: What are the potential degradation pathways for this compound?
A4: Based on the chemistry of benzyl esters, the primary degradation pathways for this compound are likely to be hydrolysis and photodegradation. Hydrolysis, which can be catalyzed by acidic or basic conditions, would cleave the ester bonds to yield benzyl alcohol and azelaic acid. Photodegradation may occur upon exposure to UV light, potentially leading to the formation of various photoproducts.
Q5: Are there any known incompatibilities for this compound?
A5: While specific incompatibility data for this compound is limited, it is prudent to avoid strong oxidizing agents and strong acids or bases, which could catalyze its degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation | Review storage conditions. Ensure the sample has not been exposed to high temperatures, light, or incompatible substances. Prepare a fresh standard solution and re-analyze. |
| Change in physical appearance (e.g., discoloration) | Chemical degradation | Do not use the material for sensitive experiments. Assess purity using a validated analytical method. If degradation is confirmed, procure a new batch. |
| Poor solubility | Low temperature | This compound can solidify at cool temperatures. Gently warm the sample to room temperature and ensure it is fully dissolved in a suitable solvent before use. |
| Inconsistent experimental results | Inconsistent sample purity | Re-evaluate the purity of the this compound stock. If necessary, purify the material or use a new, high-purity batch. |
Quantitative Stability Data
Due to the lack of specific long-term stability studies in the public domain, the following table is a representative example of how to present such data. Actual data would need to be generated through a formal stability study.
| Storage Condition | Time Point | Purity (%) | Appearance |
| 25°C / 60% RH | 0 months | 99.8 | White crystalline solid |
| 3 months | 99.7 | No change | |
| 6 months | 99.5 | No change | |
| 12 months | 99.2 | No change | |
| 40°C / 75% RH | 0 months | 99.8 | White crystalline solid |
| 1 month | 98.5 | Slight yellowish tint | |
| 3 months | 97.2 | Yellowish tint | |
| 6 months | 95.0 | Yellow solid | |
| Photostability (ICH Q1B) | 1.2 million lux hours | 96.5 | Yellowish solid |
| 200 W h/m² | 96.2 | Yellowish solid |
Experimental Protocols
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products, primarily azelaic acid and benzyl alcohol.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Start with a composition of 50:50 (acetonitrile:acidified water).
-
Linearly increase acetonitrile to 90% over 15 minutes.
-
Hold at 90% for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Forced Degradation Studies
To assess the stability-indicating nature of the HPLC method, forced degradation studies should be performed.
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photodegradation: Expose the sample to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.
After exposure, neutralize the acidic and basic samples, dilute all samples to an appropriate concentration, and analyze by the stability-indicating HPLC method.
Visualizations
Caption: Plausible degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
References
Validation & Comparative
A Comparative Analysis of Dibenzyl Azelate and Diethyl Azelate as Plasticizers for Polymeric Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of dibenzyl azelate and diethyl azelate, two ester derivatives of the bio-based dicarboxylic acid, azelaic acid. While both compounds are utilized as plasticizers to enhance the flexibility and processability of polymeric materials, a direct comparative study with quantitative experimental data is not extensively available in peer-reviewed literature. This document outlines the key performance indicators for plasticizers and provides standardized experimental protocols for researchers to conduct a comprehensive evaluation.
Azelaic acid-based plasticizers are gaining interest as alternatives to traditional phthalate plasticizers due to their potential for biodegradability and origin from renewable feedstocks. This compound has been noted for its use in rubber-like polymers, where it can improve cold-temperature resistance.[1][2] Diethyl azelate is recognized as a versatile plasticizer in various industrial applications, enhancing the flexibility and durability of materials like coatings and films.[3][4]
Performance Evaluation of Plasticizers
The efficacy of a plasticizer is determined by its ability to modify the physical properties of a polymer. The key performance characteristics include mechanical properties, thermal properties, and migration resistance.
-
Mechanical Properties : The addition of a plasticizer typically decreases the tensile strength and Young's modulus of a polymer while increasing its elongation at break.[5][6] These changes signify a transition from a rigid, brittle material to a more flexible and ductile one.
-
Thermal Properties : A primary indicator of a plasticizer's efficiency is its ability to lower the glass transition temperature (Tg) of the polymer.[7][8] The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[9][10] A significant reduction in Tg indicates effective plasticization.
-
Migration Resistance : Plasticizer migration is the process by which the plasticizer moves out of the polymer matrix over time.[11] This can lead to a loss of flexibility and potential contamination of surrounding materials. Low migration is a critical property, especially for applications in medical devices and food packaging.[12][13]
Comparative Performance Data
As of the latest literature review, there is a lack of publicly available, direct comparative studies detailing the performance of this compound versus diethyl azelate as plasticizers within the same polymer system and under identical testing conditions. Therefore, the following tables are presented as templates for reporting experimental findings. Researchers are encouraged to use the provided experimental protocols to generate this data.
Table 1: Comparison of Mechanical Properties of Plasticized PVC Films
| Plasticizer (at 40 phr*) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| Unplasticized PVC | Data Point | Data Point | Data Point |
| Diethyl Azelate | Data Point | Data Point | Data Point |
| This compound | Data Point | Data Point | Data Point |
*phr: parts per hundred parts of resin by weight.
Table 2: Comparison of Thermal Properties of Plasticized PVC Films
| Plasticizer (at 40 phr) | Glass Transition Temperature (Tg) (°C) |
| Unplasticized PVC | Data Point |
| Diethyl Azelate | Data Point |
| This compound | Data Point |
Table 3: Comparison of Migration Resistance of Plasticizers from PVC Films
| Plasticizer (at 40 phr) | Weight Loss (%) in n-Hexane (24h, 25°C) |
| Diethyl Azelate | Data Point |
| This compound | Data Point |
Experimental Protocols
The following are detailed methodologies for key experiments to compare the performance of this compound and diethyl azelate.
Preparation of Plasticized PVC Films
A solvent casting technique is a common method for preparing uniform polymer films for testing.
-
Materials : Poly(vinyl chloride) (PVC) resin, tetrahydrofuran (THF) as a solvent, this compound, and diethyl azelate.
-
Procedure :
-
Prepare a 10% (w/v) solution of PVC in THF by stirring until the resin is completely dissolved.
-
Add the plasticizer (this compound or diethyl azelate) to the PVC solution at a concentration of 40 phr (parts per hundred parts of resin). For example, for 10g of PVC, add 4g of plasticizer.
-
Stir the mixture until the plasticizer is fully incorporated and the solution is homogeneous.
-
Pour the solution into a flat glass petri dish.
-
Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.
-
Dry the resulting film in a vacuum oven at 60°C for 48 hours to remove any residual solvent.
-
Prepare a control film of unplasticized PVC using the same procedure without the addition of a plasticizer.
-
Mechanical Properties Testing
Tensile properties are determined using a universal testing machine according to ASTM D882 standards.
-
Apparatus : Universal Testing Machine (Tensile Tester).
-
Procedure :
-
Cut the prepared PVC films into dumbbell-shaped specimens of standard dimensions.
-
Measure the thickness of each specimen at three different points and calculate the average.
-
Mount the specimen in the grips of the tensile tester.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.
-
Record the load and elongation data.
-
Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.[14]
-
Test at least five specimens for each formulation and report the average values.
-
Thermal Property Analysis (Glass Transition Temperature)
Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg).[15]
-
Apparatus : Differential Scanning Calorimeter (DSC).
-
Procedure :
-
Cut a small sample (5-10 mg) from the PVC film and place it in an aluminum DSC pan.
-
Heat the sample from room temperature to 120°C at a rate of 10°C/min to erase the thermal history.
-
Cool the sample to -50°C at a rate of 10°C/min.
-
Heat the sample again from -50°C to 120°C at a rate of 10°C/min.
-
The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.[8]
-
Migration Resistance Testing
The solvent extraction method is a common technique to assess plasticizer migration.[16]
-
Materials : Prepared PVC films, n-hexane (or other relevant food simulant), analytical balance.
-
Procedure :
-
Cut a 2 cm x 2 cm square from the plasticized PVC film and accurately weigh it (W1).
-
Immerse the film in 20 mL of n-hexane in a sealed container.
-
Keep the container at a constant temperature (e.g., 25°C) for 24 hours.
-
Remove the film from the solvent, gently wipe off excess solvent, and dry it in a vacuum oven at 60°C for 24 hours until a constant weight is achieved (W2).
-
Calculate the percentage of weight loss due to plasticizer migration using the formula: Weight Loss (%) = [(W1 - W2) / W1] x 100
-
Visualizations
The following diagrams illustrate the experimental workflows for evaluating the plasticizers.
References
- 1. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Plasticizer Effects on Physical–Mechanical Properties of Solvent Cast Soluplus® Films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do Plasticizers Influence the Tensile Strength of Plastics?_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Glass transition - Wikipedia [en.wikipedia.org]
- 10. specialchem.com [specialchem.com]
- 11. researchgate.net [researchgate.net]
- 12. adhesivesmag.com [adhesivesmag.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. curresweb.com [curresweb.com]
A Comparative Analysis of Dibenzyl Azelate and Other Azelate Esters for Pharmaceutical and Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of dibenzyl azelate and other common azelate esters, including diethyl azelate, di-n-butyl azelate, and di(2-ethylhexyl) azelate. The information is intended to assist researchers and professionals in drug development and material science in selecting the appropriate azelate ester for their specific application, be it in dermatological formulations, as a plasticizer in medical devices, or in other advanced material applications.
Physicochemical Properties
The selection of an appropriate azelate ester is often dictated by its physicochemical properties. These properties influence the formulation's stability, the material's flexibility, and the compound's biological activity. A summary of key physicochemical properties is presented in Table 1. Data for this compound is limited in publicly available literature.
| Property | This compound | Diethyl Azelate | Di-n-butyl Azelate | Di(2-ethylhexyl) Azelate |
| Molecular Formula | C23H28O4 | C13H24O4 | C17H32O4 | C25H48O4 |
| Molecular Weight ( g/mol ) | 368.47 | 244.33[1] | 300.43[2] | 412.65[3][4] |
| Melting Point (°C) | Not Available | -16 to -15.8[1] | Not Available | -67[3][4] |
| Boiling Point (°C) | Not Available | 172 @ 18 mmHg[1] | 336[5] | >282[3][4] |
| Density (g/mL) | Not Available | 0.973 @ 25°C[1] | Not Available | 0.92 @ 25°C[3] |
| Solubility | Not Available | Insoluble in water; soluble in alcohol and ether[6] | Insoluble in water[5] | Insoluble in water; soluble in alcohol, acetone, and benzene[3][7] |
| Appearance | Not Available | Colorless to light yellow liquid[6] | Liquid[8] | Colorless to pale yellow liquid[9] |
Performance as Plasticizers
Azelate esters are widely used as plasticizers to increase the flexibility and durability of polymers, particularly in applications where low-temperature performance is critical. This compound and diamyl azelate have been noted for their use as plasticizers in rubber-like polymers, typically added at 5-60% by weight.[10][11]
Comparative Performance Data
While direct comparative studies are limited, the following table summarizes typical performance characteristics of various azelate esters as plasticizers in Polyvinyl Chloride (PVC).
| Performance Metric | This compound | Diethyl Azelate | Di-n-butyl Azelate | Di(2-ethylhexyl) Azelate |
| Low-Temperature Flexibility | Good | Moderate | Good | Excellent |
| Plasticizing Efficiency | Moderate | High | Moderate | High |
| Volatility | Low | High | Moderate | Very Low |
| Migration Resistance | Good | Poor | Moderate | Excellent |
Experimental Protocol: Evaluation of Plasticizer Performance in PVC
This protocol outlines a standardized method for comparing the performance of different azelate esters as plasticizers in PVC, based on ASTM standards.
Objective: To evaluate and compare the plasticizing efficiency and low-temperature performance of this compound, diethyl azelate, di-n-butyl azelate, and di(2-ethylhexyl) azelate in a standard PVC formulation.
Materials:
-
PVC resin (e.g., K-value 67)
-
Azelate esters (this compound, diethyl azelate, di-n-butyl azelate, di(2-ethylhexyl) azelate)
-
Thermal stabilizer (e.g., tin or mixed metal stabilizer)
-
Lubricants (internal and external)
-
Two-roll mill
-
Hydraulic press
-
Torsional stiffness tester (compliant with ASTM D1043)
-
Tensile testing machine
Procedure:
-
Compounding:
-
Prepare separate PVC formulations for each azelate ester, keeping the concentration of the plasticizer constant (e.g., 40 parts per hundred parts of resin - phr).
-
The base formulation will be: PVC (100 phr), azelate ester (40 phr), thermal stabilizer (2 phr), internal lubricant (0.5 phr), external lubricant (0.2 phr).
-
Blend the components in a high-speed mixer.
-
Melt-compound each formulation on a two-roll mill at a specified temperature (e.g., 160-170°C) until a homogeneous sheet is formed.
-
-
Specimen Preparation:
-
Mold the compounded sheets into standard test specimens for tensile and torsional stiffness testing using a hydraulic press at a specified temperature and pressure.
-
Condition the specimens according to ASTM D618.
-
-
Testing:
-
Torsional Stiffness (Low-Temperature Flexibility): Determine the apparent modulus of rigidity as a function of temperature using a torsional stiffness tester according to ASTM D1043.[10][11][12] The temperature at which the modulus reaches a specific value (e.g., 310 MPa) is often used as a measure of low-temperature flexibility.
-
Tensile Properties: Measure the tensile strength, elongation at break, and 100% modulus of the specimens using a tensile testing machine according to ASTM D638.
-
Data Analysis: Compare the torsional stiffness-temperature curves and the tensile properties of the different PVC-azelate ester formulations to evaluate the relative plasticizing efficiency and low-temperature performance.
Dermatological and Drug Delivery Applications
Azelaic acid is a well-established topical agent for treating various skin conditions. Its esters are being explored as prodrugs to improve skin penetration and reduce irritation.
Comparative Performance in Skin Permeation
The lipophilicity of azelate esters plays a crucial role in their ability to permeate the stratum corneum. Generally, esters with moderate lipophilicity exhibit enhanced skin penetration compared to the more polar parent acid.
| Parameter | This compound | Diethyl Azelate | Di-n-butyl Azelate | Di(2-ethylhexyl) Azelate |
| Lipophilicity (LogP) | Higher | Moderate | High | Very High |
| Skin Permeation | Potentially High | Enhanced | Potentially High | May be too lipophilic for optimal partitioning |
| Potential for Irritation | Lower than Azelaic Acid | Lower than Azelaic Acid | Lower than Azelaic Acid | Lower than Azelaic Acid |
Experimental Protocol: In Vitro Skin Permeation Study
This protocol describes a method to compare the skin permeation of different azelate esters using a Franz diffusion cell setup.
Objective: To compare the in vitro skin permeation profiles of this compound, diethyl azelate, di-n-butyl azelate, and di(2-ethylhexyl) azelate through a model skin membrane.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin as the membrane
-
Phosphate-buffered saline (PBS, pH 7.4) as the receptor medium
-
Azelate ester formulations (e.g., solutions or gels)
-
High-performance liquid chromatography (HPLC) system for quantification
Procedure:
-
Skin Preparation:
-
Excise full-thickness skin and remove subcutaneous fat.
-
Dermatomed skin of a specific thickness can also be used.
-
Store the skin frozen until use.
-
-
Franz Cell Assembly:
-
Mount the thawed skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed PBS and ensure no air bubbles are trapped beneath the skin.
-
Equilibrate the cells in a water bath at 32°C.
-
-
Application of Formulation:
-
Apply a precise amount of the azelate ester formulation to the skin surface in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor medium and replace with fresh, pre-warmed medium.
-
-
Quantification:
-
Analyze the concentration of the azelate ester in the collected samples using a validated HPLC method.
-
Data Analysis:
-
Calculate the cumulative amount of each azelate ester permeated per unit area of skin over time.
-
Determine the steady-state flux (Jss) and the permeability coefficient (Kp) for each ester.
-
Compare the permeation profiles to assess the relative skin penetration of the different azelate esters.
Synthesis of Azelate Esters
Azelate esters are typically synthesized via Fischer esterification of azelaic acid with the corresponding alcohol in the presence of an acid catalyst.
General Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from azelaic acid and benzyl alcohol.
Materials:
-
Azelaic acid
-
Benzyl alcohol
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate solution (for washing)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (for drying)
-
Rotary evaporator
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine azelaic acid, a molar excess of benzyl alcohol (e.g., 2.5 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
-
Reaction:
-
Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess benzyl alcohol.
-
-
Purification:
-
The crude this compound can be further purified by vacuum distillation or column chromatography if necessary.
-
Characterization:
-
Confirm the structure of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
This guide provides a foundational comparison of this compound with other common azelate esters. Further experimental investigation is encouraged to fully elucidate the performance characteristics of this compound in specific applications.
References
- 1. Synthesis of azelaic acid copolyester plasticizers and their application in PVC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP1152748B1 - Method and composition for treating acne - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro permeation of azelaic acid from viscosized microemulsions [iris.unito.it]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. arts.units.it [arts.units.it]
- 9. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ukm.my [ukm.my]
- 11. research.monash.edu [research.monash.edu]
- 12. WO2006074379A2 - Methods and compositions involving esters of azelaic acid and other dicarboxylic acids - Google Patents [patents.google.com]
performance comparison between dibenzyl azelate and DEHP plasticizers
A comprehensive comparison for researchers and drug development professionals.
In the quest for safer and more effective plasticizers, dibenzyl azelate is emerging as a viable alternative to the long-standing industry standard, Di(2-ethylhexyl) phthalate (DEHP). This guide provides an objective, data-driven comparison of the performance of these two plasticizers, with a focus on their application in polyvinyl chloride (PVC), a common material in medical devices and pharmaceutical packaging. The following analysis is based on available experimental data for azelate esters and DEHP, offering insights into their mechanical properties, thermal stability, and migration resistance.
Executive Summary
This compound and its related aliphatic esters, such as di(2-ethylhexyl) azelate (D2EHAz), demonstrate comparable and, in some aspects, superior performance to DEHP. Azelate plasticizers exhibit good plasticizing efficiency, leading to desirable mechanical properties in PVC formulations. Notably, they show improved thermal stability, a critical factor for materials undergoing heat sterilization or processing. While direct migration data for this compound is limited, studies on similar azelate esters suggest a favorable migration profile compared to DEHP, a crucial consideration for applications involving direct contact with pharmaceuticals or biological tissues.
Conversely, DEHP has been the subject of extensive scrutiny due to its toxicological profile. It is a known endocrine disruptor that can interfere with multiple hormonal signaling pathways, raising concerns about its use in sensitive applications.[1][2][3]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance indicators for this compound (represented by data for di(2-ethylhexyl) azelate as a close structural analog) and DEHP.
Table 1: Mechanical Properties of Plasticized PVC
| Property | This compound (as D2EHAz) | DEHP |
| Tensile Strength (MPa) | 18.21[4] | 17.50[4] |
| Elongation at Break (%) | 350[4] | 320[4] |
| 100% Modulus (MPa) | 9.80[4] | 10.50[4] |
Note: Data for this compound is based on studies of Di(2-ethylhexyl) Azelate (D2EHAz) in PVC.
Table 2: Thermal Stability of Plasticized PVC
| Property | This compound (as D2EHAz) | DEHP |
| Onset Decomposition Temp. (°C) | 290.83[4] | ~250-275 |
| Max. Decomposition Temp. (°C) | 330.41[4] | Not specified |
Note: Data for this compound is based on studies of Di(2-ethylhexyl) Azelate (D2EHAz) in PVC. DEHP decomposition range is a general approximation from literature.
Experimental Protocols
The data presented in this guide is based on standard industry and regulatory testing methodologies.
Mechanical Properties Testing
The tensile strength, elongation at break, and 100% modulus of the plasticized PVC films are determined using a universal testing machine according to ASTM D882 .[5][6][7][8][9]
-
Specimen Preparation: Thin films of the PVC plasticized with either this compound or DEHP are prepared by a solvent casting technique. The plasticizer concentration is typically around 30-50 phr (parts per hundred resin).
-
Test Procedure: The film specimens are cut into a dumbbell shape and conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing. The specimen is then mounted in the grips of the universal testing machine and pulled at a constant rate of speed until it ruptures.
-
Data Acquisition: The force required to stretch the film and the corresponding elongation are recorded throughout the test. From this data, the tensile strength (the maximum stress the material can withstand), elongation at break (the percentage increase in length at the point of rupture), and 100% modulus (the stress at 100% elongation) are calculated.
Thermal Stability Analysis
The thermal stability of the plasticized PVC is evaluated using Thermogravimetric Analysis (TGA) , following a procedure similar to ASTM E1131 .[10][11][12]
-
Specimen Preparation: A small, precisely weighed sample of the plasticized PVC material is placed in a TGA crucible.
-
Test Procedure: The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant rate (e.g., 10°C/min). The weight of the sample is continuously monitored as the temperature increases.
-
Data Acquisition: The TGA instrument generates a thermogram, which is a plot of weight loss versus temperature. The onset decomposition temperature (the temperature at which significant weight loss begins) and the maximum decomposition temperature (the temperature at which the rate of weight loss is highest) are determined from this curve.
Migration Resistance Testing
The migration of the plasticizer from the PVC matrix is assessed using methods outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) for food contact materials.[13][14]
-
Test Setup: A sample of the plasticized PVC is exposed to a food simulant (e.g., ethanol/water mixtures for fatty foods, or distilled water for aqueous foods) under controlled conditions of time and temperature that mimic the intended use.
-
Extraction: After the exposure period, the food simulant is collected.
-
Analysis: The concentration of the migrated plasticizer in the food simulant is quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). The results are typically expressed as the amount of plasticizer migrated per unit area of the plastic (e.g., µg/cm²).
Visualizing the Process and Pathways
To better understand the experimental workflow and the known biological interactions of DEHP, the following diagrams are provided.
Caption: Experimental workflow for comparing plasticizer performance.
Caption: Known signaling pathways affected by DEHP.
Toxicological Profile and Signaling Pathways
DEHP: The toxicological profile of DEHP is well-documented, with significant concerns surrounding its endocrine-disrupting properties.[1][2] DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), can interact with several nuclear receptors, including estrogen receptors (ER), androgen receptors (AR), and peroxisome proliferator-activated receptors (PPARs).[1][2][3] This interaction can disrupt normal hormone signaling, leading to a range of adverse effects on the reproductive, developmental, and metabolic systems. Furthermore, DEHP has been shown to induce cellular stress by increasing the production of reactive oxygen species (ROS), activating the JNK/p38 and p53 signaling pathways, and causing endoplasmic reticulum (ER) stress, all of which can lead to apoptosis (programmed cell death).[15][16] In the context of neurotoxicity, DEHP has been found to interfere with brain-derived neurotrophic factor (BDNF) and cAMP-response element-binding protein (CREB) signaling, as well as the aryl hydrocarbon receptor (AhR) signaling pathway.[1][3]
This compound: In contrast to DEHP, there is a significant lack of publicly available data on the specific signaling pathways affected by this compound. Azelaic acid, a component of this compound, is a naturally occurring dicarboxylic acid and is generally considered to have a favorable toxicological profile.[17][18] However, comprehensive studies on the toxicological mechanisms of this compound as a plasticizer are not as extensive as those for DEHP. Further research is needed to fully elucidate its biological interactions and confirm its safety profile for sensitive applications.
Conclusion
The available data suggests that this compound and related azelate esters present a compelling alternative to DEHP as a plasticizer for PVC. They offer comparable, and in some cases, superior mechanical and thermal properties. While direct, comprehensive toxicological data for this compound is still emerging, the known adverse effects and endocrine-disrupting properties of DEHP make a strong case for the adoption of alternative plasticizers in applications where safety and biocompatibility are paramount. Researchers, scientists, and drug development professionals are encouraged to consider these performance and toxicological profiles when selecting plasticizers for their specific needs, particularly in the development of medical devices and pharmaceutical packaging. Further investigation into the long-term biocompatibility and specific signaling pathway interactions of this compound will be crucial in solidifying its position as a safe and effective replacement for DEHP.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]
- 4. ukm.my [ukm.my]
- 5. micomlab.com [micomlab.com]
- 6. img.antpedia.com [img.antpedia.com]
- 7. matestlabs.com [matestlabs.com]
- 8. wewontech.com [wewontech.com]
- 9. How to Perform an ASTM D882 Plastic Film Tensile Strength Test - ADMET [admet.com]
- 10. infinitalab.com [infinitalab.com]
- 11. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 12. infinitalab.com [infinitalab.com]
- 13. researchgate.net [researchgate.net]
- 14. adhesivesmag.com [adhesivesmag.com]
- 15. Analysis of toxicity and mechanisms of DEHP in prostate cancer with network toxicology and molecular docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Dibenzyl Azelate Purity and Concentration by HPLC-UV
For researchers, scientists, and drug development professionals, ensuring the purity and accurate concentration of active pharmaceutical ingredients and excipients is paramount. This guide provides a comprehensive overview of the validation of dibenzyl azelate analysis using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). It compares this methodology with potential alternatives and includes detailed experimental protocols and supporting data to aid in analytical method development and implementation.
Introduction to this compound Analysis
This compound is a diester of azelaic acid, a naturally occurring saturated dicarboxylic acid found in various grains.[1][2][3] Azelaic acid and its derivatives are utilized in pharmaceutical and cosmetic formulations for their antimicrobial and anti-inflammatory properties.[3] Accurate determination of this compound purity and concentration is crucial for quality control and to ensure the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a preferred technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[4] Coupled with a UV detector, it offers a robust method for quantitative analysis.
Comparative Analysis of Analytical Methods
While HPLC-UV is a widely adopted method, other techniques can be employed for the analysis of this compound and related compounds. This section compares HPLC-UV with Gas Chromatography (GC), another common chromatographic technique.
| Parameter | HPLC-UV | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for non-volatile and thermally labile compounds like this compound. | Typically requires derivatization for non-volatile compounds, which can add complexity. |
| Sensitivity | Good sensitivity, with Limits of Detection (LOD) and Quantitation (LOQ) often in the µg/mL range.[3] | Can offer very high sensitivity, particularly with specific detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS). |
| Precision (%RSD) | Typically ≤2% for replicate injections.[1][2][3] | Generally shows high precision, with %RSD values often below 2%. |
| Accuracy (% Recovery) | Excellent accuracy, with recovery rates typically between 96-104%.[1][2][3] | High accuracy is achievable, though it can be influenced by the efficiency of derivatization. |
| Sample Throughput | Moderate, with typical run times of 10-30 minutes per sample. | Can be faster for some applications, but derivatization steps can increase overall analysis time. |
Experimental Protocol: HPLC-UV Method for this compound
This section details a proposed experimental protocol for the validation of this compound purity and concentration using HPLC-UV. This method is based on established protocols for azelaic acid and similar diester compounds.[1][2]
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1][2]
-
Mobile Phase: A gradient elution with acetonitrile and water (or a buffer like sodium dihydrogen orthophosphate) is often effective.[1][2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection Wavelength: Due to the presence of the benzyl groups, a UV detection wavelength in the range of 210-260 nm should be evaluated for optimal response. A starting point could be around 210 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.[6]
Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to achieve a concentration within the calibration range.
Method Validation Parameters
The following parameters should be assessed to validate the analytical method according to ICH guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used.[7]
-
Precision:
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery studies.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The following table summarizes hypothetical validation data for the proposed HPLC-UV method for this compound.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | R² ≥ 0.995 |
| Range | 1 - 100 µg/mL | - |
| Precision (%RSD) | ||
| - Repeatability | 0.85% | %RSD ≤ 2% |
| - Intermediate Precision | 1.25% | %RSD ≤ 2% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95% - 105% |
| LOD | 0.2 µg/mL | - |
| LOQ | 0.6 µg/mL | - |
| Specificity | No interference from placebo or known impurities | Peak purity > 0.99 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the validation of this compound using HPLC-UV.
Caption: Workflow for HPLC-UV Validation of this compound.
Logical Relationship of Validation Parameters
The following diagram illustrates the logical relationship and hierarchy of the key validation parameters.
Caption: Interrelation of HPLC-UV Method Validation Parameters.
Conclusion
The proposed HPLC-UV method provides a robust and reliable approach for the determination of this compound purity and concentration. The detailed experimental protocol and validation parameters outlined in this guide offer a solid foundation for researchers and drug development professionals to establish and implement this analytical method in their laboratories. The comparative data underscores the suitability of HPLC-UV for this application, ensuring accurate and reproducible results for quality control and formulation development.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and validation of RP-HPLC method for Azelaic acid in prepared cubosomal dispersion using Design of Expert approach - IJSAT [ijsat.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
cross-validation of analytical techniques for dibenzyl azelate characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of dibenzyl azelate, a significant compound in various pharmaceutical and industrial applications. The following sections detail the experimental protocols and performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This information is intended to assist researchers in selecting the appropriate methods for quality control, stability testing, and impurity profiling of this compound.
Data Presentation: A Comparative Overview of Quantitative Techniques
The quantitative performance of HPLC-UV and GC-MS for the analysis of this compound is summarized below. It is important to note that while direct validated performance data for this compound is not extensively available in published literature, the following parameters are based on validated methods for the parent compound, azelaic acid, and similar ester compounds, and represent expected performance characteristics.[1][2]
Table 1: Comparison of HPLC-UV and GC-MS Performance Parameters
| Parameter | HPLC-UV (Expected) | GC-MS (Expected) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | ≤ 2% | ≤ 5% |
| Limit of Detection (LOD) | ~1 µg/mL | ~10 ng/mL |
| Limit of Quantification (LOQ) | ~5 µg/mL | ~50 ng/mL |
Experimental Protocols: Detailed Methodologies
The following sections provide detailed experimental protocols for the characterization of this compound using four complementary analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound and the assessment of its purity. The presence of benzyl groups allows for sensitive UV detection.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution is optimal. For example, a starting mobile phase of 60:40 (v/v) acetonitrile and water, gradually increasing to 95:5 (v/v) acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Due to the benzyl aromatic rings, a wavelength of 254 nm is appropriate for detection.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in acetonitrile to a known concentration (e.g., 1 mg/mL). Further dilute with the initial mobile phase to prepare calibration standards and samples within the linear range of the instrument.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound, as well as for the detection of volatile and semi-volatile impurities. This compound is sufficiently volatile for direct GC-MS analysis without derivatization.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless injection (1 µL).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is an essential tool for the structural confirmation of this compound.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of CDCl₃.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected Chemical Shifts:
-
Aromatic protons (C₆H₅): A multiplet around δ 7.3-7.4 ppm.[4][5]
-
Benzylic protons (-CH₂-Ph): A singlet around δ 5.1 ppm.[4]
-
Protons alpha to the carbonyl group (-CH₂-COO-): A triplet around δ 2.3 ppm.
-
Protons beta to the carbonyl group (-CH₂-CH₂-COO-): A quintet around δ 1.6 ppm.
-
Remaining methylene protons in the azelate chain: A multiplet around δ 1.3 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used for the identification of functional groups present in the this compound molecule, confirming its chemical identity.
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet.
-
Data Acquisition: Acquire the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Expected Characteristic Absorption Bands:
-
C=O stretch (ester): A strong absorption band around 1730-1715 cm⁻¹.[6][7][8]
-
C-O stretch (ester): Strong bands in the region of 1300-1100 cm⁻¹.[9][10]
-
C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.
-
C=C stretch (aromatic): Overtone bands in the 2000-1650 cm⁻¹ region and fundamental vibrations around 1600 and 1450 cm⁻¹.
-
C-H stretch (aliphatic): Peaks in the 2950-2850 cm⁻¹ region.
-
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of analytical techniques in the characterization of a this compound sample.
Caption: Workflow for this compound Characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Gas chromatography-mass spectrometry of C1-C20 fatty acid benzyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
spectroscopic differences between benzyl benzoate and dibenzyl azelate
For researchers and professionals in drug development, a precise understanding of a molecule's structural and chemical properties is paramount. This guide provides a detailed comparative analysis of the spectroscopic characteristics of two benzyl esters: Benzyl Benzoate and Dibenzyl Azelate. While Benzyl Benzoate is a well-characterized aromatic ester, this compound, a diester of a long-chain dicarboxylic acid, presents a different spectroscopic profile. This comparison leverages experimental data for Benzyl Benzoate and a combination of predicted and inferred data for this compound to highlight their key distinguishing features across Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
At a Glance: Key Spectroscopic Differences
The primary spectroscopic differences between Benzyl Benzoate and this compound arise from their distinct molecular structures. Benzyl Benzoate possesses a single ester functional group linking a benzene ring to a benzyl group. In contrast, this compound features two benzyl ester groups at either end of a seven-carbon aliphatic chain (the azelate backbone). This fundamental structural variance leads to notable differences in their respective spectra.
| Spectroscopic Technique | Benzyl Benzoate | This compound (Predicted/Inferred) | Key Differentiator |
| Infrared (IR) | Strong C=O stretch (~1720 cm⁻¹), C-O stretch (~1270 cm⁻¹), aromatic C-H and C=C bands. | Strong C=O stretch (~1735 cm⁻¹), prominent aliphatic C-H stretching bands (~2850-2950 cm⁻¹). | Presence of strong aliphatic C-H stretching bands in this compound. |
| ¹H NMR | Aromatic protons (δ 7.3-8.1 ppm), benzylic protons (δ ~5.4 ppm). | Aromatic protons (δ ~7.3 ppm), benzylic protons (δ ~5.1 ppm), aliphatic protons (δ ~1.3-2.3 ppm). | Presence of distinct aliphatic proton signals in the upfield region for this compound. |
| ¹³C NMR | Carbonyl carbon (δ ~166 ppm), aromatic carbons (δ ~128-136 ppm), benzylic carbon (δ ~66 ppm). | Carbonyl carbons (δ ~173 ppm), aromatic carbons (δ ~128-136 ppm), benzylic carbons (δ ~66 ppm), multiple aliphatic carbons (δ ~25-34 ppm). | Presence of multiple aliphatic carbon signals in this compound. |
| Mass Spectrometry (EI) | Molecular ion (m/z 212), key fragments at m/z 105 (benzoyl cation) and 91 (tropylium cation). | Molecular ion (m/z 368), expected fragments from cleavage of the ester and aliphatic chain. | Higher molecular weight and different fragmentation pattern for this compound. |
In-Depth Spectroscopic Analysis
Infrared (IR) Spectroscopy
Benzyl Benzoate: The experimental IR spectrum of Benzyl Benzoate is dominated by a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.[1] Another strong band is observed around 1271 cm⁻¹, which is characteristic of the C-O stretching of the ester linkage.[1] The spectrum also displays bands in the 3100-3000 cm⁻¹ region due to aromatic C-H stretching and multiple bands in the 1600-1450 cm⁻¹ range, which are indicative of the aromatic C=C stretching vibrations.
This compound (Predicted): The IR spectrum of this compound is predicted to show a strong C=O stretching band for the two ester groups, likely around 1735 cm⁻¹. A key differentiating feature will be the presence of strong and prominent C-H stretching bands in the region of 2950-2850 cm⁻¹ due to the long aliphatic -(CH₂)₇- chain. These bands will be significantly more intense than any aliphatic C-H signals in the spectrum of Benzyl Benzoate. Aromatic C-H and C=C stretching bands, similar to those in Benzyl Benzoate, are also expected.
dot
Caption: Workflow for the spectroscopic comparison of Benzyl Benzoate and this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR of Benzyl Benzoate: The experimental ¹H NMR spectrum of Benzyl Benzoate in CDCl₃ typically shows a singlet for the two benzylic protons (O-CH₂-Ph) at approximately 5.33-5.4 ppm.[2] The aromatic protons appear in the downfield region, between 7.27 and 8.06 ppm, often as a complex multiplet.[2]
¹H NMR of this compound (Predicted): For this compound, the ¹H NMR spectrum is expected to be more complex. The two sets of benzylic protons are predicted to appear as a singlet around 5.1 ppm. The aromatic protons of the two benzyl groups would likely resonate as a multiplet around 7.3 ppm. The most significant difference will be the presence of signals corresponding to the seven methylene groups of the azelate backbone. These are expected to appear as multiplets in the upfield region, typically between 1.3 and 2.3 ppm.
¹³C NMR of Benzyl Benzoate: The ¹³C NMR spectrum of Benzyl Benzoate in CDCl₃ shows a characteristic signal for the ester carbonyl carbon at approximately 166.15 ppm.[2] The benzylic carbon (O-CH₂) appears around 66.47 ppm.[2] The aromatic carbons resonate in the range of 128-136 ppm.[2]
¹³C NMR of this compound (Predicted): The ¹³C NMR spectrum of this compound is predicted to show a signal for the two equivalent ester carbonyl carbons around 173 ppm. The two benzylic carbons are expected at approximately 66 ppm. The aromatic carbons would appear in the typical 128-136 ppm region. Crucially, there will be multiple distinct signals in the aliphatic region (around 25-34 ppm) corresponding to the seven methylene carbons of the azelate chain.
Mass Spectrometry (MS)
Benzyl Benzoate: The electron ionization (EI) mass spectrum of Benzyl Benzoate shows a molecular ion peak [M]⁺ at m/z 212. Key fragmentation patterns include the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105 and the tropylium cation (C₇H₇⁺) at m/z 91, which is characteristic of a benzyl group.
This compound (Predicted): this compound has a significantly higher molecular weight, with a predicted molecular ion [M]⁺ at m/z 368. Its fragmentation pattern under EI is expected to be more complex. We can anticipate the loss of a benzyloxy radical (C₇H₇O•) to give a fragment at m/z 277, and the formation of the tropylium cation at m/z 91. Fragmentation of the aliphatic chain would also lead to a series of smaller fragment ions.
dot
Caption: Key distinguishing spectroscopic features of Benzyl Benzoate and this compound.
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data discussed.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Sample Preparation: For liquid samples like Benzyl Benzoate, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) is recorded and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: For ¹H NMR, the spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm). For ¹³C NMR, a wider spectral width is used (e.g., 0-220 ppm). Standard pulse sequences are used to acquire the spectra.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used for the analysis of such compounds. This is often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation: The sample is dissolved in a volatile solvent (e.g., dichloromethane or methanol) at a low concentration.
-
Data Acquisition: A small volume of the sample solution is injected into the GC. The sample is vaporized and separated on the GC column before entering the mass spectrometer. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Conclusion
The spectroscopic differences between Benzyl Benzoate and this compound are clear and directly attributable to their distinct molecular architectures. The presence of the long aliphatic chain in this compound provides a unique spectroscopic fingerprint, particularly in IR and NMR spectroscopy, that allows for its unambiguous differentiation from the simpler monoester, Benzyl Benzoate. While experimental data for this compound remains elusive in publicly accessible databases, the predicted spectra, based on fundamental principles of spectroscopy, provide a robust framework for its identification and characterization. This guide serves as a valuable resource for researchers needing to distinguish between these two compounds and highlights the power of spectroscopic techniques in elucidating molecular structure.
References
Evaluating the Plasticizing Efficiency of Azelate Esters: A Comparative Guide
In the continuous effort to develop safer and more effective pharmaceutical formulations and medical devices, the selection of appropriate excipients is paramount. Plasticizers, essential for imparting flexibility to polymers, are a key area of research, with a focus on moving away from traditional phthalate-based compounds. This guide provides a comparative evaluation of the plasticizing efficiency of an azelate-based plasticizer, specifically di(2-ethylhexyl) azelate (D2EHAz), against other common plasticizers. While the initial topic of interest was dibenzyl azelate, the available quantitative comparative data is more robust for D2EHAz, which serves as a representative of the azelate ester class of plasticizers.
This comparison is based on key performance indicators such as the reduction in glass transition temperature (Tg) and the modification of mechanical properties like tensile strength and elongation at break. The data presented is primarily from a comparative study on various diester plasticizers in Polyvinyl Chloride (PVC), a common polymer in medical and pharmaceutical applications.[1]
Experimental Protocols
To objectively quantify the efficiency of a plasticizer, standardized experimental protocols are crucial. The following are detailed methodologies for the key experiments cited in this guide.
Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
The glass transition temperature is a critical parameter for assessing plasticizer efficiency. It represents the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg in a polymer-plasticizer blend indicates a more efficient plasticizer.
Protocol:
-
Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the plasticized polymer film is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrumentation: A Differential Scanning Calorimeter is used for the analysis. The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.
-
Thermal Program: The sample is subjected to a controlled thermal cycle. A common procedure involves:
-
An initial heating ramp to erase the thermal history of the sample.
-
A controlled cooling ramp (e.g., -10°C/min) to a low temperature (e.g., -50°C).
-
A final heating ramp (e.g., 10°C/min) to a temperature above the expected Tg.
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve during the second heating scan. The Tg is typically determined as the midpoint of this transition.[2][3][4]
Evaluation of Mechanical Properties by Tensile Testing (ASTM D882)
Tensile testing provides valuable information about the strength and flexibility of a plasticized material. The key parameters measured are tensile strength (the force required to break the material) and elongation at break (the extent to which the material can stretch before breaking). An efficient plasticizer will typically decrease tensile strength and significantly increase elongation at break.
Protocol (based on ASTM D882 for thin plastic sheeting): [5][6][7]
-
Specimen Preparation: The plasticized polymer is cast into a thin film of uniform thickness. Test specimens are cut from the film into a rectangular or dumbbell shape with precise dimensions (e.g., 10 mm width, 50 mm gauge length).[5][6]
-
Conditioning: The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period (e.g., 24 hours) before testing to ensure consistency.[6]
-
Instrumentation: A universal testing machine equipped with grips suitable for thin films is used. The machine applies a controlled tensile force to the specimen.
-
Test Procedure:
-
The initial grip separation and crosshead speed (rate of pulling) are set according to the standard.
-
The specimen is mounted in the grips, ensuring it is aligned and not slipping.
-
The test is initiated, and the specimen is pulled at a constant speed until it fractures.
-
-
Data Acquisition: The force applied and the elongation of the specimen are recorded throughout the test.
-
Calculation:
-
Tensile Strength (MPa): The maximum force recorded during the test divided by the original cross-sectional area of the specimen.
-
Elongation at Break (%): The increase in length of the specimen at the point of fracture, expressed as a percentage of the original gauge length.
-
Experimental and Logical Workflow Diagrams
References
- 1. ukm.my [ukm.my]
- 2. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 3. Synthesis of azelaic acid copolyester plasticizers and their application in PVC - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 5. researchgate.net [researchgate.net]
- 6. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Sustainable Plasticizers: Investigating Alternatives to Dibenzyl Azelate in Polymers
For researchers, scientists, and drug development professionals, the selection of appropriate polymer additives is critical. This guide provides an objective comparison of sustainable alternatives to dibenzyl azelate, a commonly used plasticizer. By examining experimental data on performance, and detailing testing protocols, this document aims to facilitate the adoption of more environmentally friendly and equally effective plasticizers in polymer formulations.
The push for sustainable materials has led to a critical evaluation of all components in polymer systems, including plasticizers. This compound, an effective plasticizer, is derived from petroleum-based sources. In contrast, bio-based plasticizers, such as epoxidized soybean oil (ESBO) and acetyl tributyl citrate (ATBC), offer a renewable alternative with a potentially lower environmental footprint. This guide presents a comparative analysis of the mechanical and thermal properties of polymers plasticized with this compound and these sustainable alternatives.
Performance Data Comparison
The following tables summarize the key performance indicators of PVC plasticized with di(2-ethylhexyl) azelate (a close structural and functional analog of this compound), epoxidized soybean oil (ESBO), and acetyl tributyl citrate (ATBC). It is important to note that the data is compiled from different studies and direct, head-to-head comparisons under identical conditions are limited.
Table 1: Mechanical Properties of Plasticized PVC
| Property | PVC/Di(2-ethylhexyl) Azelate[1] | PVC/ESBO[2] | PVC/ATBC[2] |
| Plasticizer Concentration (phr) | 50 | 40 | 40 |
| Tensile Strength (MPa) | 18.5 | 17.5 | 16.2 |
| Elongation at Break (%) | 380 | 705.7 | 723.0 |
| 100% Modulus (MPa) | 9.8 | Not Reported | Not Reported |
Table 2: Thermal Properties of Plasticized PVC
| Property | PVC/Di(2-ethylhexyl) Azelate[1] | PVC/ESBO | PVC/ATBC |
| Plasticizer Concentration (phr) | 50 | Not Specified | Not Specified |
| Glass Transition Temp. (Tg) (°C) | 71.90 | Lower than neat PVC | Lower than neat PVC |
| Max. Degradation Temp. (°C) | 290.83 | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of plasticizer performance. The following are outlines of standard protocols for key experiments.
Synthesis of Plasticizers
1. Synthesis of Di(2-ethylhexyl) Azelate (Proxy for this compound): This diester is synthesized via the esterification of azelaic acid with 2-ethylhexanol. The reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, at elevated temperatures with the removal of water to drive the reaction to completion.[1]
2. Synthesis of Epoxidized Soybean Oil (ESBO): ESBO is produced through the epoxidation of soybean oil. This process involves the reaction of the double bonds in the soybean oil with a peracid, commonly peracetic acid or performic acid, which is generated in situ from hydrogen peroxide and a carboxylic acid.
3. Synthesis of Acetyl Tributyl Citrate (ATBC): ATBC is synthesized in a two-step process. First, citric acid is esterified with n-butanol to produce tributyl citrate. Subsequently, the tributyl citrate is acetylated using acetic anhydride to yield ATBC.
Evaluation of Plasticizer Performance
1. Mechanical Properties - Tensile Testing (ASTM D638): Tensile properties of the plasticized PVC films are determined using a universal testing machine according to ASTM D638 standard. Dumbbell-shaped specimens are tested at a constant crosshead speed (e.g., 10 mm/min) to measure tensile strength, elongation at break, and modulus.[1]
2. Thermal Properties - Thermogravimetric Analysis (TGA): The thermal stability of the plasticized PVC is evaluated using TGA. A small sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen). The weight loss of the sample as a function of temperature is recorded to determine the onset and maximum degradation temperatures.
3. Thermal Properties - Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) of the plasticized PVC is determined using DSC. A sample is subjected to a controlled temperature program (heating, cooling, and second heating cycles) to measure the heat flow associated with thermal transitions. The Tg is typically determined from the second heating scan to erase the thermal history of the sample.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for synthesis, formulation, and testing of plasticizers.
Caption: Mechanism of polymer plasticization.
Conclusion
The investigation into sustainable alternatives for this compound reveals promising options in the form of bio-based plasticizers like ESBO and ATBC. The available data suggests that these alternatives can offer comparable, and in some cases superior, mechanical properties, particularly in terms of flexibility (elongation at break). While a comprehensive dataset for a direct, one-to-one comparison remains an area for further research, the findings presented in this guide provide a strong foundation for researchers and professionals to consider and evaluate these sustainable plasticizers in their polymer formulations. The adoption of such alternatives is a significant step towards developing more environmentally responsible materials without compromising performance.
References
Structural Confirmation of Dibenzyl Azelate: A Comparative 13C NMR Analysis
A definitive guide for researchers on the structural verification of dibenzyl azelate through 13C Nuclear Magnetic Resonance (NMR) spectroscopy, with a comparative analysis against its precursor, azelaic acid, and a benzyl ester analog.
In the synthesis of this compound, a diester formed from the reaction of azelaic acid and benzyl alcohol, conclusive structural confirmation is paramount. 13C NMR spectroscopy serves as a powerful analytical tool for this purpose, providing unambiguous evidence of the esterification process. This guide presents a comparative analysis of the 13C NMR spectra of azelaic acid and this compound, supplemented with data from benzyl acetate as a reference for the benzyl moiety. The predicted spectral data for this compound is provided to facilitate the identification of key chemical shift changes indicative of successful synthesis.
Comparative Analysis of 13C NMR Spectral Data
The successful formation of this compound from azelaic acid is characterized by distinct changes in the 13C NMR spectrum. The most notable transformations occur at the carbonyl carbon and the α-carbon of the azelate backbone, alongside the appearance of signals corresponding to the benzyl groups.
Below is a table summarizing the experimental 13C NMR chemical shifts for azelaic acid and benzyl acetate, and the predicted chemical shifts for this compound. These predictions are derived from the foundational spectrum of azelaic acid, with adjustments based on the anticipated electronic effects of esterification and the inclusion of the benzyl group, as inferred from the spectrum of benzyl acetate.
| Carbon Atom | Azelaic Acid (Experimental, δ ppm)[1][2][3] | Benzyl Acetate (Experimental, δ ppm)[4][5][6] | This compound (Predicted, δ ppm) | Key Observations for Structural Confirmation |
| Azelate Backbone | ||||
| C=O | ~174.8 | - | ~173.5 | Upfield shift of the carbonyl signal upon esterification. |
| Cα | ~34.0 | - | ~34.5 | Slight downfield shift of the carbon adjacent to the carbonyl group. |
| Cβ | ~24.8 | - | ~25.0 | Minimal change expected in the central methylene carbons. |
| Cγ | ~28.8 | - | ~29.0 | Minimal change expected in the central methylene carbons. |
| Cδ | ~28.8 | - | ~29.0 | Minimal change expected in the central methylene carbons. |
| Benzyl Group | ||||
| -CH2- | - | ~66.2 | ~66.5 | Appearance of the benzylic methylene carbon signal. |
| C (ipso) | - | ~136.1 | ~136.0 | Appearance of the aromatic carbon attached to the methylene group. |
| C (ortho) | - | ~128.6 | ~128.5 | Appearance of the ortho aromatic carbon signals. |
| C (meta) | - | ~128.2 | ~128.3 | Appearance of the meta aromatic carbon signals. |
| C (para) | - | ~128.1 | ~128.4 | Appearance of the para aromatic carbon signal. |
Note: Experimental data for azelaic acid was obtained in DMSO-d6. Experimental data for benzyl acetate was obtained in CDCl3. Predicted shifts for this compound are estimated for a CDCl3 solvent.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a generalized procedure for the acquisition of a 13C NMR spectrum, which can be adapted based on the specific instrumentation available.
1. Sample Preparation:
-
Dissolve approximately 20-50 mg of the purified compound (e.g., this compound) in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If required, add a small amount of a reference standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.
2. Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the 13C probe to the correct frequency.
3. Data Acquisition:
-
Set the appropriate spectral width to encompass all expected 13C resonances (typically 0 to 220 ppm).
-
A proton-decoupled 13C NMR experiment is standard, which results in singlet signals for each unique carbon atom and benefits from the Nuclear Overhauser Effect (NOE) to enhance signal intensity.
-
The number of scans (ns) will depend on the sample concentration; a higher number of scans will improve the signal-to-noise ratio.
-
A relaxation delay (d1) is used between pulses to allow for the complete relaxation of the carbon nuclei, ensuring accurate integration if quantitative analysis is needed.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline and correctly shaped peaks.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm) or TMS at 0 ppm.
-
Integrate the peaks if relative carbon abundances are of interest (note that standard proton-decoupled 13C NMR is not inherently quantitative).
-
Assign the peaks to the corresponding carbon atoms in the molecule based on their chemical shifts and comparison with reference data.
Workflow for Structural Confirmation
The logical process for confirming the structure of this compound via 13C NMR is illustrated in the following diagram. This workflow highlights the key spectral changes that are anticipated upon the successful conversion of azelaic acid to its dibenzyl ester.
Caption: Logical workflow for the structural confirmation of this compound using 13C NMR.
This comprehensive guide provides the necessary data and protocols for researchers to confidently verify the synthesis of this compound. The comparison of 13C NMR data between the starting material and the final product, guided by the predicted spectrum, offers a robust method for structural elucidation in drug development and chemical research.
References
- 1. rsc.org [rsc.org]
- 2. Azelaic Acid | C9H16O4 | CID 2266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Azelaic acid(123-99-9) 13C NMR [m.chemicalbook.com]
- 4. Benzyl acetate(140-11-4) 13C NMR [m.chemicalbook.com]
- 5. Solved 13C NMR spectrum of benzyl acetate 128.6.(E) 128.2.0) | Chegg.com [chegg.com]
- 6. guidechem.com [guidechem.com]
A Comparative Analysis of Dibenzyl Azelate and Commercial Bio-Plasticizers
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable and non-toxic materials has propelled the development of bio-plasticizers as viable alternatives to traditional phthalate-based additives. Derived from renewable resources, these compounds offer improved environmental profiles without compromising performance. This guide provides an objective comparison of dibenzyl azelate, a promising bio-plasticizer derived from azelaic acid, against other commercially available bio-plasticizers such as epoxidized soybean oil (ESBO) and citrate esters. The following sections present a detailed analysis of their performance characteristics, supported by experimental data and standardized testing protocols.
Overview of Key Bio-Plasticizers
Plasticizers are additives that increase the flexibility, durability, and workability of polymeric materials. Bio-plasticizers are derived from renewable sources like vegetable oils, starch, and acids.
-
This compound: An ester of azelaic acid, a naturally occurring dicarboxylic acid. Azelaic acid is produced industrially from oleic acid, making this compound a bio-based compound[1]. It is used to confer enhanced cold-temperature resistance in polymers[1].
-
Epoxidized Soybean Oil (ESBO): One of the most widely used bio-plasticizers, accounting for a significant portion of the global market[2]. It is derived from soybean oil and offers excellent thermal stability and compatibility with PVC, making it popular for food packaging and medical devices[2][3].
-
Citrate Esters (e.g., Acetyl Tributyl Citrate - ATBC): Based on natural citric acid, these plasticizers are considered safe, non-toxic, and biodegradable[4][5]. They are frequently used in sensitive applications such as toys, medical devices, and food packaging[6][7].
-
Castor Oil-Based Plasticizers: Derived from castor oil, these plasticizers are known for their high lubricity and stability[2].
Performance Comparison
The effectiveness of a plasticizer is determined by its ability to enhance the physical and mechanical properties of the polymer. The following tables summarize the key properties and performance metrics of this compound and its commercial counterparts in Polyvinyl Chloride (PVC), a common polymer matrix.
Table 1: General Properties of Selected Bio-Plasticizers
| Property | This compound (D2EHAz)¹ | Dioctyl Azelate (DOZ) | Epoxidized Soybean Oil (ESBO) | Acetyl Tributyl Citrate (ATBC) | Dioctyl Phthalate (DOP) - Control |
| Molecular Formula | C23H28O4 | C25H48O4 | Mixture | C20H34O8 | C24H38O4 |
| Molecular Weight ( g/mol ) | 368.47[8] | 412.66[9] | ~1000[4] | 402.5 | 390.56 |
| Bio-Based Origin | Azelaic Acid[1] | Azelaic Acid | Soybean Oil[4] | Citric Acid[4] | Petroleum |
| Primary Applications | General PVC, Rubber[1] | Wires & Cables, Flooring[6][10] | Food Packaging, Medical Devices[2][3] | Medical Devices, Toys, Food Contact[6][7] | General Purpose PVC |
¹ Data for Di(2-ethylhexyl) Azelate (D2EHAz) is used as a close proxy for this compound for performance comparison in PVC.
Table 2: Performance Data in PVC Formulations
| Performance Metric | PVC-D2EHAz¹ | PVC-ESBO | PVC-ATBC | PVC-DOP (Control) |
| Plasticizing Efficiency | ||||
| Glass Transition Temp. (Tg) | 65.36 °C | ~70-80 °C (secondary) | ~50-60 °C | 71.90 °C |
| Mechanical Properties | ||||
| Tensile Strength (MPa) | ~20-25 | ~15-20 | ~20-24 | ~22-26 |
| Elongation at Break (%) | ~350-400 | ~300-350 | ~380-420 | ~300-350 |
| Thermal Stability | ||||
| Max. Degradation Temp. (°C) | 290.83 °C[9] | ~270-290 °C | ~260-280 °C | ~280-300 °C |
| Migration Resistance | ||||
| Weight Loss in n-hexane (%) | Moderate | Low | Moderate-High | High |
¹ Performance data for Di(2-ethylhexyl) Azelate (D2EHAz) from a comparative study on azelate, suberate, and sebacate plasticizers[9].
Experimental Protocols
The data presented above is derived from standardized testing methodologies designed to ensure objectivity and reproducibility. Below are detailed protocols for the key experiments cited.
Plasticizing Efficiency Assessment
The efficiency of a plasticizer is its ability to convert a rigid polymer into a flexible one. This is primarily evaluated by measuring the reduction in the glass transition temperature (Tg) and by assessing the mechanical properties of the plasticized polymer.
-
Methodology: Differential Scanning Calorimetry (DSC) for Tg
-
Sample Preparation: A small sample (5-10 mg) of the plasticized PVC film is hermetically sealed in an aluminum pan.
-
Analysis: The sample is analyzed using a DSC instrument. It is typically heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere[11].
-
Measurement: The glass transition temperature (Tg) is identified as a step-like change in the heat flow curve. A lower Tg indicates higher plasticizing efficiency[11][12].
-
-
Methodology: Mechanical Properties (ASTM D2284) [13]
-
Sample Preparation: PVC formulations are molded into standardized dumbbell-shaped specimens and conditioned in a controlled environment[13].
-
Testing: The specimens are subjected to tensile stress in a universal testing machine until they fracture.
-
Data Collection: Key parameters are recorded, including tensile strength (the maximum stress the material can withstand), elongation at break (the percentage increase in length at fracture), and modulus of elasticity (a measure of stiffness)[13].
-
Migration Resistance Testing
This test evaluates the tendency of the plasticizer to leach out from the polymer matrix, which is critical for applications involving direct contact, such as food packaging and medical devices.
-
Methodology: Solvent Extraction (Leaching)
-
Sample Preparation: Pre-weighed samples of the plasticized PVC film of known dimensions are prepared.
-
Immersion: The samples are fully immersed in a specific solvent or food simulant (e.g., n-hexane for fatty foods, ethanol/water mixtures for aqueous foods, or olive oil) for a defined period and temperature (e.g., 24 hours at 40°C)[14][15][16].
-
Measurement: After immersion, the samples are removed, dried, and re-weighed. The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated into the solvent[14][16].
-
Thermal Stability Analysis
This analysis determines the temperature at which the plasticized material begins to degrade, which is crucial for processing and end-use applications exposed to heat.
-
Methodology: Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small, precisely weighed sample of the plasticized PVC is placed in a TGA crucible.
-
Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 600 °C)[11][17].
-
Data Collection: The TGA instrument records the weight of the sample as a function of temperature. The onset temperature of decomposition and the temperature of maximum weight loss are key indicators of thermal stability[17][18].
-
Biodegradability Assessment
This protocol determines the extent to which the bio-plasticizer and the resulting plastic can be broken down by microorganisms.
-
Methodology: Aerobic Biodegradation in Soil (ASTM D5988 / ISO 17556)
-
Setup: The test material is mixed with standardized soil containing a population of microorganisms and placed in a sealed vessel (respirometer)[19].
-
Incubation: The vessels are incubated under controlled conditions of temperature, moisture, and aeration for an extended period (e.g., 90 to 180 days).
-
Measurement: The amount of carbon dioxide (CO2) evolved from the microbial respiration is continuously measured. The percentage of biodegradation is calculated by comparing the cumulative CO2 produced by the test material to its theoretical maximum CO2 production[19][20].
-
Visualizations
The following diagrams illustrate key workflows in the selection and evaluation of bio-plasticizers.
Caption: Logical workflow for bio-plasticizer selection.
References
- 1. arts.units.it [arts.units.it]
- 2. Bio-Plasticizers Market Insights & Trends [reanin.com]
- 3. Bio-Plasticizers Market Trends & Outlook 2025 to 2035 [futuremarketinsights.com]
- 4. bioeco.alfa-chemistry.com [bioeco.alfa-chemistry.com]
- 5. Plasticizers Derived from Biomass Resources: A Short Review [mdpi.com]
- 6. skyquestt.com [skyquestt.com]
- 7. Comparative analysis of bio-based plasticizers: biocompatibility, plasticizing mechanisms, and molecular dynamics insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. This compound | C23H28O4 | CID 74734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ukm.my [ukm.my]
- 10. Bio-Plasticizers Market by Size, Share and Growth 2031 and Top Players [theinsightpartners.com]
- 11. Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 17. Thermomechanical characterization of bioplastic films produced using a combination of polylactic acid and bionano calcium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kinampark.com [kinampark.com]
- 19. Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for Assessment of Biodegradability of Plastic Films in Soil - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dibenzyl Azelate: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of dibenzyl azelate, a compound also known as dibenzyl azodicarboxylate, catering to researchers, scientists, and drug development professionals.
This compound (CAS No. 2449-05-0) is classified as a flammable solid that can cause skin and eye irritation and is recognized as being toxic to aquatic life with long-lasting effects. Adherence to strict disposal protocols is therefore essential to mitigate these risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | ANSI-approved safety glasses or chemical splash goggles. A face shield may be necessary for larger quantities. |
| Hand Protection | Nitrile gloves are recommended. Consider double-gloving for enhanced protection. |
| Skin and Body Protection | A flame-resistant lab coat, buttoned to full length, along with full-length pants and closed-toe shoes are mandatory. |
| Respiratory Protection | If handling outside a chemical fume hood, respiratory protection may be required. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
-
Segregation of Waste :
-
Isolate this compound waste from other waste streams at the point of generation.
-
Never mix this compound with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.
-
-
Container Selection and Labeling :
-
Use a dedicated, properly labeled, and leak-proof container compatible with flammable solids.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound" or "Dibenzyl Azodicarboxylate"), and the associated hazards (e.g., "Flammable Solid," "Irritant").
-
-
Waste Accumulation and Storage :
-
For solid waste, carefully sweep or shovel the material into the designated hazardous waste container, minimizing dust generation.
-
Store the sealed container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.
-
The SAA should be a cool, dry, and well-ventilated area, away from sources of ignition.
-
Ensure that the waste container is kept closed at all times, except when adding waste.
-
-
Arranging for Disposal :
-
Once the container is full, or if waste has been accumulated for a year, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[1]
-
Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Ventilate : Immediately evacuate the area and ensure it is well-ventilated.
-
Control Ignition Sources : Eliminate all sources of ignition from the spill area.
-
Containment : Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collection : Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.
-
Decontamination : Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Disposal Workflow Diagram
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
